Technical Documentation Center

2-Phenylpentan-3-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Phenylpentan-3-amine hydrochloride
  • CAS: 1375474-33-1

Core Science & Biosynthesis

Foundational

High-Purity Synthesis of 2-Phenylpentan-3-amine Hydrochloride: Stereochemical Control and Process Optimization

Executive Summary This technical guide outlines a robust, laboratory-scale synthesis pathway for 2-phenylpentan-3-amine hydrochloride (CAS: N/A for specific HCl salt; Freebase related to CID 12969358). This molecule, a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, laboratory-scale synthesis pathway for 2-phenylpentan-3-amine hydrochloride (CAS: N/A for specific HCl salt; Freebase related to CID 12969358). This molecule, a positional isomer of the substituted phenethylamine class, presents unique challenges due to its vicinal chiral centers at C2 and C3.

The protocol selected prioritizes structural fidelity and impurity control over raw yield. We utilize a Weinreb Amide intermediate to prevent over-alkylation during the carbon-skeleton construction, followed by a stereoselective reduction of the corresponding oxime. This approach minimizes the formation of tertiary alcohol side products common in direct Grignard additions to nitriles or acid chlorides.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, 2-phenylpentan-3-amine (1 ), is disconnected at the C-N bond and the C2-C3 bond.

  • C-N Disconnection: The amine is derived from the corresponding ketone, 2-phenylpentan-3-one (2) , via reductive amination or oxime reduction.

  • C-C Disconnection: The pentan-3-one skeleton is constructed by coupling an ethyl group to a 2-phenylpropionic acid derivative.

  • Strategic Choice: To avoid the formation of the tertiary alcohol (3-ethyl-2-phenylpentan-3-ol), we employ the Weinreb Amide (3) of 2-phenylpropionic acid. This intermediate forms a stable chelate that prevents the addition of a second equivalent of Grignard reagent.

Pathway Visualization

Retrosynthesis Target 2-Phenylpentan-3-amine HCl (Target) Oxime Oxime Intermediate (E/Z Isomers) Target->Oxime Reduction (LiAlH4) Ketone 2-Phenylpentan-3-one (Key Precursor) Oxime->Ketone Condensation (NH2OH·HCl) Weinreb Weinreb Amide (N-methoxy-N-methyl-2-phenylpropanamide) Ketone->Weinreb Grignard (EtMgBr) Start 2-Phenylpropionic Acid (Starting Material) Weinreb->Start Amidation (CDI, NH(OMe)Me·HCl)

Figure 1: Retrosynthetic disconnection showing the Weinreb amide strategy to ensure ketone fidelity.[1][2][3][4]

Part 2: Experimental Protocols

Phase 1: Synthesis of the Precursor (Ketone)
Step 1.1: Formation of the Weinreb Amide

Rationale: Direct reaction of acid chlorides with Grignard reagents is prone to over-addition. The Weinreb amide forms a stable five-membered chelate with the magnesium, halting the reaction at the ketone stage until hydrolysis [1].

  • Reagents:

    • 2-Phenylpropionic acid (Hydratropic acid) [15.0 g, 100 mmol]

    • 1,1'-Carbonyldiimidazole (CDI) [17.8 g, 110 mmol]

    • N,O-Dimethylhydroxylamine hydrochloride [10.7 g, 110 mmol]

    • Dichloromethane (DCM), anhydrous [250 mL]

  • Protocol:

    • Dissolve 2-phenylpropionic acid in anhydrous DCM under nitrogen atmosphere.

    • Add CDI portion-wise at 0°C. Evolution of

      
       will occur. Stir for 1 hour at room temperature to form the acyl imidazole.
      
    • Add N,O-dimethylhydroxylamine hydrochloride in one portion.

    • Stir the mixture for 12 hours at room temperature.

    • Workup: Wash with 1M HCl (2 x 100 mL), saturated

      
       (2 x 100 mL), and brine. Dry over 
      
      
      
      and concentrate in vacuo.
    • Yield: Expect ~18-19 g (>90%) of a clear/pale yellow oil.

Step 1.2: Grignard Addition to Form 2-Phenylpentan-3-one

Rationale: The ethyl group is introduced via Ethylmagnesium bromide. The reaction must be kept cold to maintain the stability of the tetrahedral intermediate.

  • Reagents:

    • Weinreb Amide (from Step 1.[4]1) [19.3 g, 100 mmol]

    • Ethylmagnesium bromide (3.0 M in diethyl ether) [40 mL, 120 mmol]

    • Tetrahydrofuran (THF), anhydrous [200 mL]

  • Protocol:

    • Dissolve the Weinreb amide in anhydrous THF and cool to -78°C (dry ice/acetone bath).

    • Add EtMgBr dropwise over 30 minutes. Maintain internal temperature below -65°C.

    • Allow the reaction to warm to 0°C over 2 hours.

    • Quench: Carefully pour the mixture into cold 1M HCl (200 mL) with vigorous stirring. Note: Acid hydrolysis breaks the magnesium chelate to release the ketone.

    • Extract with diethyl ether (3 x 100 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Distillation under reduced pressure is recommended to remove any unreacted amide, though the crude is often sufficiently pure (>95%).

Phase 2: Stereoselective Amine Synthesis
Step 2.1: Oximation

Rationale: Converting the ketone to an oxime prior to reduction avoids the formation of secondary amine side products often seen in direct reductive amination (Leuckart-Wallach conditions).

  • Reagents:

    • 2-Phenylpentan-3-one [16.2 g, 100 mmol]

    • Hydroxylamine hydrochloride [10.4 g, 150 mmol]

    • Sodium acetate [16.4 g, 200 mmol]

    • Ethanol/Water (3:1) [150 mL]

  • Protocol:

    • Combine all reagents in a round-bottom flask.

    • Reflux for 3 hours. Monitor by TLC (vanishing ketone spot).

    • Evaporate ethanol. Extract the aqueous residue with DCM.

    • The product is a mixture of E and Z oximes. Use directly in the next step.

Step 2.2: Reduction to 2-Phenylpentan-3-amine

Rationale: Lithium Aluminum Hydride (


) is selected for its ability to fully reduce the oxime to the primary amine without stopping at the hydroxylamine stage [2].
  • Reagents:

    • Oxime intermediate [17.7 g, 100 mmol]

    • 
       (powder or pellets) [7.6 g, 200 mmol]
      
    • THF, anhydrous [300 mL]

  • Protocol:

    • Safety:

      
       is pyrophoric. Use a flame-dried flask under Argon.
      
    • Suspend

      
       in THF at 0°C.
      
    • Add the oxime (dissolved in minimal THF) dropwise.

    • Heat to reflux for 6 hours.

    • Fieser Workup: Cool to 0°C. Carefully add:

      • 7.6 mL Water

      • 7.6 mL 15% NaOH

      • 23 mL Water

    • Stir until a white granular precipitate forms. Filter through Celite.

    • Concentrate the filtrate to yield the freebase amine oil.

Phase 3: Salt Formation & Purification
  • Protocol:

    • Dissolve the crude freebase amine in anhydrous diethyl ether (10 mL per gram of amine).

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution OR add 2M HCl in diethyl ether dropwise until pH < 3.

    • A white precipitate will form immediately.

    • Filter the solid, wash with cold ether, and dry under vacuum.

    • Recrystallization: Recrystallize from Isopropanol/Ethanol to refine the diastereomeric ratio (see Stereochemistry below).

Part 3: Stereochemical & Analytical Data

Stereochemical Considerations

The molecule possesses two chiral centers (C2 and C3), resulting in two diastereomeric pairs (four stereoisomers):

  • Pair A (Threo / Anti): (2R,3R) and (2S,3S)

  • Pair B (Erythro / Syn): (2R,3S) and (2S,3R)

Reduction of the oxime typically yields a mixture of diastereomers. The ratio depends on the steric bulk of the phenyl vs. ethyl groups during the hydride attack. Recrystallization of the HCl salt often enriches one diastereomeric pair over the other due to differences in lattice energy.

Data Summary Table
ParameterSpecificationNotes
Molecular Formula

HCl Salt
Molecular Weight 199.72 g/mol 163.26 (Freebase) + 36.46 (HCl)
Appearance White crystalline solidHygroscopic
Solubility Soluble in water, ethanolInsoluble in ether, hexane
1H NMR (DMSO-d6)

7.2-7.4 (m, 5H, Ar-H)
Phenyl group signals
1H NMR (DMSO-d6)

8.1 (br s, 3H,

)
Ammonium protons
Key IR Peaks 2900-3000

(C-H), 1500-1600

(Ar)
Broad amine salt band ~3000
Process Workflow Diagram

Workflow Start 2-Phenylpropionic Acid Step1 Weinreb Amide Synthesis Start->Step1 CDI, NH(OMe)Me Step2 Grignard Reaction (-78°C) Step1->Step2 EtMgBr Intermediate 2-Phenylpentan-3-one Step2->Intermediate Hydrolysis Step3 Oxime Formation Intermediate->Step3 NH2OH·HCl Step4 LiAlH4 Reduction Step3->Step4 Reflux Final 2-Phenylpentan-3-amine HCl Step4->Final HCl/Ether

Figure 2: Linear process flow from starting acid to final amine salt.

References

  • Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents.[5] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Gawley, R. E. (1988). The reaction of Grignard reagents with oximes. Journal of Organic Chemistry, 53, 5381.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Exploratory

2-Phenylpentan-3-amine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Phenylpentan-3-amine Hydrochloride This document provides a comprehensive technical overview of the chemical properties of 2-Phenylpentan-3-amine hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Phenylpentan-3-amine Hydrochloride

This document provides a comprehensive technical overview of the chemical properties of 2-Phenylpentan-3-amine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who require a detailed understanding of this compound's synthesis, characterization, and fundamental properties. This guide moves beyond a simple data summary to explain the causality behind experimental choices and analytical interpretations, ensuring a robust and applicable understanding.

Introduction and Structural Context

2-Phenylpentan-3-amine, a member of the phenylalkylamine class, is a structural motif of interest in medicinal chemistry and organic synthesis.[1] Its core structure, featuring a phenyl group and an amine separated by a short alkyl chain, is a common feature in many biologically active compounds.[1] The hydrochloride salt form enhances the compound's stability and water solubility, making it more suitable for handling, formulation, and biological testing.

This guide will detail a robust synthetic pathway, outline a comprehensive analytical characterization workflow, and summarize its key physicochemical properties and safety considerations.

Synthesis_Workflow start 2-Phenylpentan-3-one imine Imine Intermediate Formation start->imine Dissolve reagents Ammonia Source (e.g., NH₄OAc) Methanol reagents->imine reduction In-situ Reduction imine->reduction reduction_reagent Reducing Agent (e.g., NaBH₃CN) reduction_reagent->reduction workup Aqueous Workup & Extraction reduction->workup salt_formation HCl Addition workup->salt_formation product 2-Phenylpentan-3-amine HCl (Precipitate) salt_formation->product Crystallization

Caption: Workflow for the synthesis via reductive amination.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties nmr ¹H & ¹³C NMR ir FT-IR Spectroscopy ms Mass Spectrometry mp Melting Point sol Solubility Test product Synthesized Product product->nmr Structural Backbone product->ir Functional Groups product->ms Molecular Weight product->mp Purity & Identity product->sol Solvent Compatibility

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. [2]Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, where the hydrochloride salt is soluble.

Predicted ¹H NMR Data:

  • Aromatic Protons: A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5H, corresponding to the monosubstituted phenyl ring. [3]* Methine Proton (CH-Ph): A multiplet or quartet around δ 2.8-3.2 ppm (1H), coupled to the adjacent methyl and methine protons.

  • Methine Proton (CH-N): A multiplet around δ 3.0-3.4 ppm (1H), coupled to the adjacent methine and ethyl group protons. The proximity to the electron-withdrawing ammonium group causes a downfield shift.

  • Ammonium Protons (-NH₃⁺): A broad singlet, typically in the δ 8.0-9.0 ppm range (in DMSO-d₆), which can exchange with D₂O. Its integration corresponds to 3H.

  • Ethyl Group Protons (-CH₂CH₃): A multiplet (CH₂) around δ 1.5-1.8 ppm (2H) and a triplet (CH₃) around δ 0.8-1.0 ppm (3H).

  • Methyl Group Proton (-CH(CH₃)Ph): A doublet around δ 1.1-1.3 ppm (3H), coupled to the adjacent methine proton.

Predicted ¹³C NMR Data:

  • Aromatic Carbons: Multiple signals between δ 125-145 ppm. [2]* Methine Carbon (C-Ph): Signal around δ 45-55 ppm.

  • Methine Carbon (C-N): Signal around δ 50-60 ppm.

  • Ethyl Carbon (-CH₂CH₃): Signals around δ 20-30 ppm (CH₂) and δ 10-15 ppm (CH₃).

  • Methyl Carbon (-C(CH₃)Ph): Signal around δ 15-20 ppm.

Two-dimensional NMR experiments like COSY and HSQC are recommended for unambiguous assignment of all proton and carbon signals. [2]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. As a primary amine hydrochloride, the spectrum is expected to show characteristic absorption bands.

Functional Group **Predicted Absorption Range (cm⁻¹) **Appearance
N-H Stretch (Ammonium)3200 - 2800Strong, broad absorption
C-H Stretch (Aromatic)3100 - 3000Medium, sharp
C-H Stretch (Aliphatic)3000 - 2850Strong, sharp
N-H Bend (Ammonium)1620 - 1500Medium to strong, broad
C=C Stretch (Aromatic)1600, 1475Medium, sharp
C-N Stretch1250 - 1020Medium to weak [4]

Rationale: The N-H stretching of the ammonium salt (R-NH₃⁺) appears as a very broad and strong band at lower wavenumbers compared to a free amine (R-NH₂), which typically shows two sharper peaks between 3400-3250 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. [6]The analysis is performed on the free base form of the compound.

  • Molecular Ion (M⁺): The expected exact mass for the free base (C₁₁H₁₇N) is 163.1361 g/mol . [7]The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 163.

  • Major Fragmentation: A prominent peak is expected at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed via benzylic cleavage. Another likely fragmentation would be the loss of an ethyl group, leading to a fragment at m/z = 134.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. Note that some values are computed or estimated based on related structures due to limited experimentally determined data in public literature.

Property Value Source/Comment
IUPAC Name 2-phenylpentan-3-amine hydrochloride---
CAS Number 54833-53-9 (for hydrochloride)---
Molecular Formula C₁₁H₁₈ClN---
Molecular Weight 199.72 g/mol Calculated
Appearance White to off-white solid/powderTypical for amine salts
Melting Point UndeterminedNot consistently reported in public databases. [8]
Solubility Soluble in water, methanol. Sparingly soluble in nonpolar organic solvents.The hydrochloride salt form significantly increases polarity and water solubility compared to the free base. [9]
XLogP3-AA (Free Base) 2.5Computed value, indicating moderate lipophilicity. [7]

Safety and Handling

Based on available Safety Data Sheets (SDS) for related amine hydrochlorides, 2-Phenylpentan-3-amine hydrochloride should be handled with appropriate care.

  • Hazards: May cause skin, eye, and respiratory irritation. [10][11]Ingestion may be harmful. [12]The toxicological properties have not been fully investigated. [12]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [10]Handle in a well-ventilated area or a chemical fume hood. [13]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [13]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [12]

Conclusion

References

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. 3-phenylpentan-3-amine hydrochloride chemical label. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3R)-2-phenylpentan-3-amine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpentan-3-one. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.7: Synthesis of Amines. Retrieved from [Link]

  • Solubility of Things. Pentan-3-amine. Retrieved from [Link]

  • Google Patents. (2016, August 11). US20160231341A1 - Multidrug analysis in urine by liquid chromatography-tandem mass spectrometry.

Sources

Foundational

Technical Monograph: Pharmacodynamics and SAR Analysis of 2-Phenylpentan-3-amine Hydrochloride

Executive Summary & Chemical Identity[1][2] 2-Phenylpentan-3-amine hydrochloride is a synthetic substituted phenethylamine, structurally defined as -methyl- -ethylphenethylamine . It represents a structural isomer of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-Phenylpentan-3-amine hydrochloride is a synthetic substituted phenethylamine, structurally defined as


-methyl-

-ethylphenethylamine
. It represents a structural isomer of the stimulant Pentorex and a homologue of Amphetamine.

Unlike simple amphetamines, the introduction of alkyl substituents at both the


 and 

positions of the ethylamine backbone introduces significant steric constraints and stereochemical complexity (two chiral centers, four stereoisomers). This monograph details the theoretical mechanism of action (MoA) derived from established Structure-Activity Relationships (SAR) of the phenethylamine class, proposing that the molecule acts primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) with potential monoamine oxidase (MAO) inhibitory properties.
Chemical Structure Analysis
FeatureSpecificationPharmacological Implication
Systematic Name 3-amino-2-phenylpentaneCore phenethylamine scaffold.

-Substituent
Ethyl group (-CH2CH3)Increases lipophilicity and resistance to MAO degradation compared to

-methyl (Amphetamine); likely reduces potency at TAAR1 due to steric bulk.

-Substituent
Methyl group (-CH3)Introduces a second chiral center.

-methylation typically enhances norepinephrine transporter (NET) selectivity.
Stereochemistry 2 Chiral Centers (C2, C3)Exists as threo and erythro racemates. Biological activity is likely stereoselective, with the (

) or (

) configurations often dominating potency in this class.

Mechanism of Action (MoA)

The pharmacological profile of 2-Phenylpentan-3-amine is governed by its interaction with monoamine transporters and vesicular storage systems.

Primary Pathway: Transporter-Mediated Efflux

Based on the SAR of


-alkyl-phenethylamines, 2-Phenylpentan-3-amine acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
  • Transporter Translocation: The molecule mimics endogenous catecholamines, allowing it to be transported from the synaptic cleft into the presynaptic cytosol via DAT and NET. The

    
    -ethyl group may slow this transport rate compared to amphetamine, potentially resulting in a "gentler" onset.
    
  • VMAT2 Disruption: Once intracellular, the weakly basic amine diffuses across the vesicular membrane or is transported by VMAT2 (Vesicular Monoamine Transporter 2). Inside the vesicle, it buffers the acidic pH gradient (proton sponge effect).

  • Cytosolic Accumulation: The collapse of the vesicular pH gradient forces endogenous dopamine (DA) and norepinephrine (NE) out of the vesicle and into the cytosol.

  • Reverse Transport: The sudden increase in cytosolic neurotransmitter concentration reverses the concentration gradient, causing DAT and NET to pump neurotransmitters out into the synapse (efflux), triggering postsynaptic receptor activation.

Putative Pathway: TAAR1 Agonism

Trace Amine Associated Receptor 1 (TAAR1) is an intracellular GPCR activated by amphetamines. Activation of TAAR1 triggers phosphorylation of DAT, causing transporter internalization or efflux.

  • Assessment: While amphetamine is a potent TAAR1 agonist, the

    
    -ethyl  substitution in 2-Phenylpentan-3-amine introduces steric hindrance. It is hypothesized that this molecule has reduced TAAR1 affinity  compared to amphetamine, potentially relying more on VMAT2-dependent mechanisms or pure reuptake inhibition.
    
Visualized Pathway (DOT)

MoA_Pathway Figure 1: Presynaptic Mechanism of Action of 2-Phenylpentan-3-amine Drug 2-Phenylpentan-3-amine Synapse Synaptic Cleft Drug->Synapse Administration DAT_NET DAT / NET (Transporters) Synapse->DAT_NET Substrate Binding Receptors Postsynaptic Receptors (Adrenergic/Dopaminergic) Synapse->Receptors Activation DAT_NET->Synapse Release Cytosol Presynaptic Cytosol DAT_NET->Cytosol Translocation Cytosol->DAT_NET Reverse Transport VMAT2 VMAT2 (Vesicular Transporter) Cytosol->VMAT2 Uptake/Diffusion Vesicle Synaptic Vesicle (Acidic pH) VMAT2->Vesicle pH Gradient Collapse NeuroT Dopamine / Norepinephrine Vesicle->NeuroT Displacement (Efflux) NeuroT->Cytosol Accumulation

Figure 1: The cascade of transporter inversion and vesicular depletion driving the sympathomimetic effects.

Experimental Validation Protocols

To validate the theoretical mechanism described above, the following experimental workflows are required. These protocols are designed to distinguish between simple reuptake inhibition (like cocaine) and substrate-mediated release (like amphetamine).

Protocol: In Vitro [³H]-Dopamine Uptake & Release Assay

Objective: Determine if the compound inhibits uptake or induces release of dopamine.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT).

  • [³H]-Dopamine (radiolabeled substrate).

  • Scintillation fluid and counter.

Workflow:

  • Cell Preparation: Seed hDAT-HEK293 cells in 24-well poly-D-lysine coated plates (10⁵ cells/well). Incubate 24h.

  • Drug Incubation: Replace medium with Krebs-Ringer-HEPES (KRH) buffer. Treat cells with varying concentrations of 2-Phenylpentan-3-amine (1 nM – 100 μM) for 10 minutes.

  • Uptake Phase: Add [³H]-DA (20 nM final) and incubate for 5 minutes at 37°C.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Quantification: Lyse cells with 1% SDS. Mix lysate with scintillation fluid and count CPM (Counts Per Minute).

  • Release Assay Variant: Pre-load cells with [³H]-DA for 20 mins, wash, then add drug. Measure radioactivity in the supernatant (efflux) vs. lysate (retention).

Interpretation:

  • Uptake Inhibition: Reduced CPM in lysate in the uptake assay.

  • Releasing Agent: Increased CPM in supernatant in the release assay (distinct from pure inhibitors which do not cause efflux of pre-loaded monoamines).

Protocol: In Silico Molecular Docking (Stereoselectivity)

Objective: Predict the binding affinity of the four stereoisomers at the hDAT orthosteric site.

Workflow:

  • Protein Prep: Retrieve hDAT crystal structure (e.g., PDB: 4XP4 homology model). Remove water/ligands.

  • Ligand Prep: Generate 3D structures for all 4 isomers of 2-Phenylpentan-3-amine:

    • (2S, 3S)

    • (2R, 3R)

    • (2S, 3R)

    • (2R, 3S)

  • Docking Grid: Define box centered on Asp79 (key residue for amine anchoring).

  • Execution: Run docking (e.g., using AutoDock Vina or Glide).

  • Analysis: Compare Binding Energy (

    
    ) and RMSD. The isomer with the lowest 
    
    
    
    and stable salt bridge formation with Asp79 is the likely bioactive eutomer.

Safety & Toxicology Profile

As a research chemical with limited clinical data, the safety profile is extrapolated from structural homologues.

Metabolic Stability

The


-ethyl group provides steric protection to the amine nitrogen, likely hindering Deamination by MAO-B. This suggests:
  • Prolonged Half-life: Longer duration of action than amphetamine.

  • Primary Metabolic Route: Likely Ring Hydroxylation (CYP2D6) followed by conjugation, or N-dealkylation if N-substituted (not applicable here as it is a primary amine).

Predicted Adverse Effects
SystemEffectMechanism
Cardiovascular Hypertension, TachycardiaPeripheral NET activation and

-adrenergic agonism.
Neurological Insomnia, Anxiety, HyperthermiaExcessive CNS dopamine/norepinephrine release.
Interaction Serotonin Syndrome (Low Risk)Unless dosage is extreme,

-ethyl-phenethylamines typically lack high SERT affinity compared to para-substituted analogues.

References

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. Raven Press. (Foundational text on SAR of -alkyl phenethylamines).
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. Link (Methodology for Uptake/Release assays).

  • Biel, J. H., et al. (1964). Cholinergics and Anticholinergics. In: Advances in Pharmaceutical Sciences. (Early SAR on -ethyl substitutions).
  • PubChem Compound Summary. (n.d.). Benzeneethanamine, alpha-ethyl-beta-methyl-.[1] National Center for Biotechnology Information. Link (Chemical Identity Verification).

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Link (Mechanistic grounding for NE/DA selectivity).

Sources

Exploratory

A Technical Guide to Investigating the Potential Biological Activity of 2-Phenylpentan-3-amine Hydrochloride

Executive Summary This guide outlines a comprehensive, logically phased strategy for the characterization of the potential biological activity of 2-Phenylpentan-3-amine hydrochloride. As a structural analog of phenethyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a comprehensive, logically phased strategy for the characterization of the potential biological activity of 2-Phenylpentan-3-amine hydrochloride. As a structural analog of phenethylamine, it is hypothesized that this compound will primarily interact with monoamine transporters. We present a series of detailed in vitro and in vivo experimental protocols, beginning with primary target identification and culminating in behavioral pharmacology. The described workflows are designed to be self-validating, incorporating essential controls and causality-driven experimental choices to ensure data integrity. This document serves as a technical roadmap for elucidating the compound's pharmacological profile, assessing its potential as a central nervous system stimulant, and identifying any off-target liabilities.

Introduction: Rationale and Hypothesis

2-Phenylpentan-3-amine is a substituted phenethylamine. The core phenethylamine structure is the backbone for a vast array of psychoactive compounds, including central nervous system (CNS) stimulants, hallucinogens, and antidepressants.[1] These molecules typically exert their effects by interacting with monoamine neurotransmitter systems—specifically, by acting on the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3]

Given the structural similarity of 2-Phenylpentan-3-amine to known stimulants like amphetamine, it is reasonable to hypothesize that its primary biological activity will involve the modulation of these monoamine transporters.[4][5] The key questions to address are:

  • Does the compound bind to DAT, NET, and/or SERT?

  • If it binds, is it an inhibitor (blocker) of neurotransmitter reuptake or a substrate (releaser)?

  • What is its potency and selectivity profile across these transporters?

  • Does this in vitro activity translate to a discernible behavioral phenotype in vivo (e.g., locomotor stimulation)?

This guide provides the experimental framework to systematically answer these questions.

Pre-Analytical Characterization

Before commencing biological assays, the identity, purity, and stability of the 2-Phenylpentan-3-amine hydrochloride test article must be rigorously confirmed. Standard analytical chemistry techniques are paramount.

  • Identity Confirmation: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for determining the purity of the compound, which should ideally be >98% for biological screening.

  • Solubility: The solubility of the hydrochloride salt in aqueous buffers (e.g., PBS) must be determined to prepare accurate and consistent stock solutions for all assays.

In Vitro Profiling: A Phased Approach to Target Identification

In vitro assays are essential for the initial screening of psychoactive drugs, offering a reproducible and high-throughput means to assess interactions with specific molecular targets.[6][7][8] Our investigation will proceed in two phases: primary screening to assess binding affinity and functional assays to determine the mechanism of action.

Phase 1: Primary Target Engagement via Radioligand Binding Assays

The first step is to determine if 2-Phenylpentan-3-amine hydrochloride binds to the primary hypothesized targets: DAT, NET, and SERT. Competitive radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a test compound for a receptor or transporter.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Utilize cell lines stably expressing high levels of human DAT, NET, or SERT (e.g., HEK293-hDAT). Prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Selection:

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, the selected radioligand (at a concentration near its Kd), and a range of concentrations of 2-Phenylpentan-3-amine hydrochloride (e.g., 0.1 nM to 100 µM).

    • To determine non-specific binding, include wells with a high concentration of a known, non-labeled inhibitor (e.g., 10 µM cocaine for DAT).

    • Incubate the plates at a specified temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Detection: Rapidly filter the assay mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Target TransporterRadioligandTest Compound Ki (nM)
hDAT[³H]WIN 35,428Experimental Value
hNET[³H]NisoxetineExperimental Value
hSERT[³H]CitalopramExperimental Value
Table 1: Example data structure for presenting binding affinities.
Phase 2: Functional Characterization via Neurotransmitter Uptake Assays

A high binding affinity does not reveal the compound's functional effect. It could be an inhibitor (like cocaine) or a substrate/releaser (like amphetamine).[9] Synaptosome-based neurotransmitter uptake assays are used to differentiate these mechanisms.[2]

Experimental Protocol: Synaptosome Neurotransmitter Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) via sucrose gradient centrifugation.

  • Assay Buffer: Prepare Krebs-Ringer-HEPES buffer.

  • Radiolabeled Neurotransmitter:

    • For DAT: [³H]Dopamine

    • For NET: [³H]Norepinephrine

    • For SERT: [³H]Serotonin

  • Assay Procedure (Inhibition):

    • Pre-incubate synaptosomes with various concentrations of 2-Phenylpentan-3-amine hydrochloride or a vehicle control for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration near its Km.

    • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Detection and Analysis:

    • Quantify radioactivity using liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a saturating concentration of a known selective uptake inhibitor (e.g., GBR 12909 for DAT).

    • Calculate the IC50 for uptake inhibition by plotting the percent inhibition versus the log concentration of the test compound.

Data Presentation:

Target TransporterNeurotransmitterTest Compound IC50 (nM)
rDAT[³H]DopamineExperimental Value
rNET[³H]NorepinephrineExperimental Value
rSERT[³H]SerotoninExperimental Value
Table 2: Example data structure for presenting uptake inhibition potencies.
Off-Target Liability and Further Characterization

To build a comprehensive profile, it is crucial to screen for activity at other CNS receptors. Many phenethylamines interact with serotonin receptors (e.g., 5-HT2A, 5-HT2C) or trace amine-associated receptors (TAAR1).[10][11] A broad radioligand binding panel, such as the NIMH Psychoactive Drug Screening Program (PDSP), can provide invaluable data on off-target interactions.[12]

In Vivo Evaluation: Behavioral Pharmacology

In vivo studies are necessary to determine if the in vitro activity of 2-Phenylpentan-3-amine hydrochloride translates into a functional effect on behavior.[13] Rodent models are typically used for initial characterization.

Workflow for In Vivo Assessment

InVivoWorkflow cluster_0 Phase 1: Acute Effects cluster_1 Phase 2: Abuse Liability A Dose-Response Curve (Locomotor Activity) B Evaluation of Stereotypy A->B Observe at high doses C Drug Self-Administration A->C Determine reinforcing effective doses D Conditioned Place Preference C->D Cross-validate rewarding properties

Caption: Phased workflow for in vivo behavioral assessment.

Experimental Protocol: Locomotor Activity in Mice

This assay is a primary screen for detecting stimulant or sedative effects. CNS stimulants like amphetamine characteristically produce hyperlocomotion.[2]

  • Animals: Use male C57BL/6J mice, habituated to the testing room and equipment.

  • Apparatus: Automated photobeam activity chambers that can quantify horizontal movement (ambulation) and rearing.

  • Procedure:

    • Administer 2-Phenylpentan-3-amine hydrochloride via intraperitoneal (i.p.) injection across a range of doses (e.g., 1, 3, 10, 30 mg/kg), including a vehicle control group (e.g., saline).

    • Immediately place each mouse into an activity chamber.

    • Record locomotor activity continuously for 60-120 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action.

    • Calculate the total distance traveled for each dose group.

    • Use ANOVA followed by post-hoc tests to determine statistically significant differences between dose groups and the vehicle control.

Proposed Mechanism of Action and Signaling

Based on the collective data, a proposed mechanism can be formulated. If 2-Phenylpentan-3-amine hydrochloride demonstrates high affinity for DAT, potent inhibition of dopamine uptake, and causes hyperlocomotion, the primary mechanism is likely as a dopamine reuptake inhibitor or releaser. This action increases the concentration of dopamine in the synaptic cleft, leading to enhanced signaling through post-synaptic dopamine receptors and producing the characteristic stimulant effect.[14][15]

Hypothesized Signaling Pathway

SignalingPathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Compound 2-Phenylpentan-3-amine Hydrochloride DAT Dopamine Transporter (DAT) Compound->DAT Inhibits or Reverses DA_synapse Synaptic DA DAT->DA_synapse Increased Concentration Vesicle Synaptic Vesicle DA_pre Dopamine (DA) DA_pre->DAT Reuptake PostsynapticR Postsynaptic Dopamine Receptors DA_synapse->PostsynapticR Binds Signal Downstream Signaling (e.g., cAMP pathway) PostsynapticR->Signal Activates Behavior Stimulant Effect (Hyperlocomotion) Signal->Behavior

Caption: Hypothesized mechanism of action at the dopamine synapse.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 2-Phenylpentan-3-amine hydrochloride. The proposed experiments will elucidate its primary molecular targets, define its mechanism of action, and characterize its behavioral effects. Positive results, particularly strong potency at DAT/NET and robust locomotor stimulation, would classify the compound as a CNS stimulant and warrant further investigation into its abuse liability using models like drug self-administration.[4][5] Conversely, a lack of activity or a profile dominated by off-target effects would guide research in entirely different therapeutic directions.

References

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved February 14, 2026, from [Link]

  • Funada, M. (2007). [In-vitro screening of psychoactive drugs to prevent abuses]. Nihon Arukoru Yakubutsu Igakkai Zasshi, 42(6), 518-526. Retrieved February 14, 2026, from [Link]

  • Kikura-Hanajiri, R. (2012). [In vitro screening of psychoactive drugs]. Nihon Hoigaku Zasshi, 66(3), 227-234. Retrieved February 14, 2026, from [Link]

  • Grigoryan, G., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Psychopharmacology, 241(3), 619-633. Retrieved February 14, 2026, from [Link]

  • Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 141-148. Retrieved February 14, 2026, from [Link]

  • Glow, P. H. (1987). Behavioral pharmacology of central nervous system stimulants. Neuropharmacology, 26(7B), 887-892. Retrieved February 14, 2026, from [Link]

  • McGriff, S., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(10), 3723-3730. Retrieved February 14, 2026, from [Link]

  • Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Retrieved February 14, 2026, from [Link]

  • Luethi, D., et al. (2017). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Mosier, M., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Pharmacology Biochemistry and Behavior, 134, 65-72. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12969358, (2R,3R)-2-phenylpentan-3-amine. Retrieved February 14, 2026, from [Link]

  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(10), 3723-3730. Retrieved February 14, 2026, from [Link]

  • Rothman, R. B., et al. (2007). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. The Journal of pharmacology and experimental therapeutics, 321(1), 241-251. Retrieved February 14, 2026, from [Link]

  • Stoops, W. W., & Lile, J. A. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Advances in pharmacology, 94, 237-268. Retrieved February 14, 2026, from [Link]

  • Xie, Z., & Miller, G. M. (2008). β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. The Journal of pharmacology and experimental therapeutics, 325(2), 617-628. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23650234, (2R,3R)-N,N,2-trimethyl-3-phenylpentan-1-amine. Retrieved February 14, 2026, from [Link]

  • Collaborative Drug Discovery, Inc. (2008, October 15). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. CDD Vault. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4144524, 2-Phenylpentan-3-one. Retrieved February 14, 2026, from [Link]

  • Substance Abuse and Mental Health Services Administration. (2021). Chapter 2—How Stimulants Affect the Brain and Behavior. In Treatment of Stimulant Use Disorders. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66437864, N-methyl-3-phenylpentan-2-amine. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-nitroamphetamine. Retrieved February 14, 2026, from [Link]

  • Osmosis from Elsevier. (2022, October 17). Stimulant medications used to treat ADHD: Nursing Pharmacology [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • Chemical Safety. (n.d.). Chemical Label for 3-phenylpentan-3-amine hydrochloride. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54580953, (2R)-1-phenylpentan-2-amine hydrochloride. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Reagents and Conditions: (i) 2‐aminoethanol (3 a), NaHCO3, H2O, THF,... [Image]. Retrieved February 14, 2026, from [Link]

Sources

Foundational

2-Phenylpentan-3-amine hydrochloride in silico modeling and docking studies

Topic: Computational Pharmacodynamics: In Silico Modeling and Docking Protocols for 2-Phenylpentan-3-amine Hydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Pharmacodynamics: In Silico Modeling and Docking Protocols for 2-Phenylpentan-3-amine Hydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Specialists

Executive Summary & Chemical Space Analysis

2-Phenylpentan-3-amine hydrochloride is a positional isomer of the psychostimulant propylamphetamine. Structurally, it features a phenyl ring at the C2 position of a pentane chain, with an amine group at C3. This specific architecture creates two chiral centers (


 and 

), resulting in four distinct stereoisomers (

;

;

;

).

From a pharmacodynamic perspective, this scaffold acts as a putative Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) and potentially a Trace Amine-Associated Receptor 1 (TAAR1) agonist.

This guide details a rigorous in silico workflow to evaluate the binding affinity, stability, and toxicity profile of this ligand against the Human Dopamine Transporter (hDAT) and Norepinephrine Transporter (hNET).

Phase I: Ligand Preparation & Stereochemical Enumeration

The "Salt" vs. "Active Species" Distinction

While the substance is a hydrochloride salt, molecular docking requires the pharmacologically active species . At physiological pH (7.4), the aliphatic amine (


) exists predominantly in its protonated cationic form (

). The chloride ion (

) is a spectator ion in docking but must be accounted for in Molecular Dynamics (MD) neutralization.
Protocol 1: Ligand Generation

Tools: Avogadro / ChemDraw / LigPrep (Schrödinger)

  • 2D to 3D Conversion: Generate the 2D structure of 2-phenylpentan-3-amine.

  • Stereoisomer Generation: Explicitly generate all 4 isomers. Biological activity often resides in a specific enantiomer (e.g.,

    
    -amphetamine vs 
    
    
    
    -amphetamine).
  • Energy Minimization:

    • Force Field: MMFF94s (Merck Molecular Force Field).

    • Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient.

    • Convergence Criterion:

      
       kJ/mol/nm.
      
  • Protonation: Set pH to 7.4. Ensure the amine nitrogen is protonated (charge +1).

Phase II: Target Identification & Homology Modeling

The primary challenge in modeling psychostimulants is the lack of a high-resolution X-ray crystal structure for the Human Dopamine Transporter (hDAT). We must rely on homology modeling using the Drosophila melanogaster DAT (dDAT) as a template.

Protocol 2: hDAT Homology Modeling

Tools: MODELLER / SWISS-MODEL / UCSF Chimera

  • Template Selection: Retrieve PDB ID: 4M48 (dDAT bound to nortriptyline). This structure represents the transporter in an outward-open conformation, critical for inhibitor binding.

  • Sequence Alignment: Align the hDAT sequence (UniProt: Q01959) with the dDAT template.

  • Model Building: Generate 50 models; select the best based on the DOPE (Discrete Optimized Protein Energy) score.

  • Validation:

    • Ramachandran Plot: Ensure >95% residues in favored regions.

    • Z-Score: Use ProSA-web to verify folding energy is within native range.

Validated Target List
Target ProteinSource StructurePDB ID / TemplateChainGrid Center (Approx)
hDAT Homology ModelTemplate: 4M48 A

hNET Homology ModelTemplate: 4M48 AAligned to hDAT
hSERT Crystal Structure6W2C (Paroxetine bound)A

Phase III: Molecular Docking Workflow

We utilize a semi-flexible docking approach where the ligand is fully flexible, and specific residues in the binding pocket (e.g., Asp79 in hDAT) are allowed rotameric freedom.

Protocol 3: AutoDock Vina / PyRx
  • Grid Box Generation:

    • Center the grid on the central substrate binding site (S1 site).

    • Dimensions:

      
       Å (sufficient to cover the S1 and S2 allosteric vestibule).
      
    • Spacing: 0.375 Å.

  • Docking Parameters:

    • Exhaustiveness: 32 (High precision).

    • Modes: 10 binding poses per isomer.

    • Energy Range: 4 kcal/mol.

  • Interaction Analysis:

    • Look for the Salt Bridge : The protonated amine of the ligand must form an ionic bond with Asp79 (hDAT) or Asp75 (hNET).

    • Pi-Pi Stacking : The phenyl ring should interact with Tyr156 or Phe320 .

Visualization: The Docking Pipeline

DockingPipeline cluster_Targets Target Preparation Start 2-Phenylpentan-3-amine (2D Structure) LigPrep LigPrep (pH 7.4, +1 Charge) 4 Stereoisomers Start->LigPrep Docking AutoDock Vina (Grid: S1 Site) LigPrep->Docking .pdbqt hDAT hDAT Modeling (Template: 4M48) hDAT->Docking Receptor hSERT hSERT Prep (PDB: 6W2C) hSERT->Docking Analysis Interaction Profiling (Asp79 Salt Bridge) Docking->Analysis Binding Energy (ΔG)

Figure 1: Workflow for the preparation and docking of phenylpentanamine derivatives.

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the ligand stays bound under physiological thermal fluctuations.

Protocol 4: GROMACS Pipeline (100 ns)
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (Charmm General Force Field) for parameters.

  • System Solvation:

    • Water Model: TIP3P (cubic box, 1.0 nm buffer).

    • Neutralization: Add

      
       ions to neutralize the system (protein + ligand charge). Add 0.15 M NaCl to mimic physiological ionic strength.
      
  • Equilibration:

    • NVT Ensemble: 100 ps at 310 K (V-rescale thermostat).

    • NPT Ensemble: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs time step.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Ligand stability (< 2.0 Å deviation indicates stable binding).

    • RMSF (Root Mean Square Fluctuation): Residue flexibility.

    • MM-PBSA: Calculation of free energy of binding (

      
      ).
      

Phase V: ADMET & Toxicity Prediction

Before synthesis, in silico toxicology is mandatory to rule out cardiotoxicity (hERG inhibition) or hepatotoxicity.

Protocol 5: SwissADME & ProTox-II
  • Lipophilicity (LogP): Expected range 2.5–3.5 (optimal for BBB penetration).

  • BBB Permeability: Must be "High" (BOILED-Egg model).

  • CYP Inhibition: Check for CYP2D6 inhibition (common for amphetamine-like drugs).

  • Toxicity:

    • hERG Blockade: Risk of QT prolongation.

    • LD50 Prediction: Estimation of acute oral toxicity.

Visualization: Mechanism of Action (NDRI)

MOA Ligand 2-Phenylpentan-3-amine DAT Dopamine Transporter (Presynaptic Membrane) Ligand->DAT Binds S1 Site (Competes with DA) Reuptake Dopamine Reuptake Ligand->Reuptake BLOCKS DAT->Reuptake Normal Function Synapse Synaptic Cleft Signal Increased Dopaminergic Signaling Synapse->Signal Activation of Post-synaptic D1/D2 Reuptake->Synapse Accumulation

Figure 2: Pharmacodynamic mechanism. The ligand binds the DAT S1 site, blocking reuptake and amplifying synaptic signaling.

References

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature, 503(7474), 85–90.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339.

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263.

Exploratory

A-Scientist's-Guide-to-the-Preliminary-em-In-Vitro-em-Screening-of-2-Phenylpentan-3-amine-hydrochloride

Abstract This technical guide provides a comprehensive framework for the initial in vitro screening of 2-Phenylpentan-3-amine hydrochloride, a novel small molecule with potential pharmacological activity. The guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial in vitro screening of 2-Phenylpentan-3-amine hydrochloride, a novel small molecule with potential pharmacological activity. The guide is designed for researchers, scientists, and drug development professionals, offering a tiered, logic-driven approach to preliminary assessment. We move beyond simple protocol listing to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating screening cascade. The methodologies detailed herein cover foundational safety profiling, broad-panel liability screening, and hypothesis-driven functional assays, culminating in a data-driven basis for further investigation.

Introduction: Rationale and Strategy

2-Phenylpentan-3-amine hydrochloride is a phenethylamine derivative. Its structural similarity to known neuroactive compounds, such as amphetamine and its analogs, suggests a potential for interaction with monoamine systems in the central nervous system.[1] However, without empirical data, its biological activity and safety profile remain unknown.

The primary objective of this preliminary in vitro screen is to rapidly and cost-effectively generate a foundational dataset that addresses two key questions:

  • Safety & Liability: Does the compound exhibit overt cellular toxicity or interact with a wide range of off-target proteins known to cause adverse drug reactions?[2]

  • Primary Pharmacological Activity: Does the compound show activity at its predicted targets, primarily the monoamine transporters (DAT, NET, SERT) and associated G-protein coupled receptors (GPCRs)?[3]

To achieve this, we will employ a tiered screening approach. This strategy prioritizes experiments to eliminate problematic compounds early, conserving resources for more complex and targeted assays on promising candidates.[4][5]

G cluster_0 Screening Cascade Compound 2-Phenylpentan-3-amine HCl (Stock Solution Preparation) Tier1 Tier 1: Foundational Profiling Compound->Tier1 Tier2 Tier 2: Primary Target Engagement Tier1->Tier2 T1_content • Cytotoxicity Assay • Broad Off-Target Panel (e.g., SafetyScreen44) Tier1->T1_content Tier3 Tier 3: Functional Activity Tier2->Tier3 T2_content • Monoamine Transporter (MAT) Binding • Adrenergic/Dopaminergic Receptor Binding Tier2->T2_content Decision Go / No-Go Decision (Data Analysis & Prioritization) Tier3->Decision T3_content • MAT Uptake Inhibition Assay • GPCR Functional Assay (cAMP) Tier3->T3_content

Figure 1: A tiered workflow for the in vitro screening of 2-Phenylpentan-3-amine HCl.

Tier 1: Foundational Profiling - Safety First

The initial tier is designed to flag any intrinsic liabilities of the compound. A compound that is broadly cytotoxic or interacts with many safety-relevant off-targets is unlikely to be a viable candidate, regardless of its on-target potency.[6][7]

General Cytotoxicity Assessment

Causality: Before assessing specific molecular targets, it is imperative to determine the concentration range where the compound is toxic to cells.[8] This ensures that any activity observed in subsequent assays is a result of specific pharmacology, not non-specific cell death. The MTT or MTS assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.[9]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed HEK293 cells (a common and robust cell line) into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Phenylpentan-3-amine HCl in sterile water or DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the CC50 (Concentration causing 50% cytotoxicity).

Broad Panel Off-Target Screening

Causality: Early identification of off-target interactions is crucial for predicting potential adverse effects and reducing late-stage attrition in drug development.[2] A broad liability panel, such as a SafetyScreen44 panel offered by contract research organizations (e.g., Eurofins, WuXi AppTec), provides a cost-effective way to screen against dozens of receptors, ion channels, and enzymes known to be implicated in adverse drug reactions.[2][10][11]

Methodology: Radioligand Binding Panel

This is typically outsourced to a specialized CRO. The compound is tested at a standard concentration (e.g., 10 µM) in a battery of radioligand binding assays.[10] The output is presented as the percent inhibition of radioligand binding for each target.

Data Interpretation:

  • < 25% Inhibition: Generally considered negligible.

  • 25-50% Inhibition: Warrants monitoring during lead optimization.

  • > 50% Inhibition: Considered a "hit" and requires a follow-up dose-response study to determine the IC50 value for that specific off-target.

Tier 2: Primary Target Engagement - Is the Compound Binding?

Based on its chemical structure, the primary hypothesized targets for 2-Phenylpentan-3-amine HCl are the monoamine transporters (MATs).[3] This tier focuses on determining if the compound physically binds to these targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor or transporter.[12][13]

Protocol: Monoamine Transporter Radioligand Binding Assay

This protocol describes a competitive binding assay for the Dopamine Transporter (DAT) and can be adapted for NET and SERT using specific cell membranes and radioligands.

  • Reagents:

    • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human DAT.

    • Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand).

    • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM Cocaine).

    • Assay Buffer: Tris-HCl buffer with appropriate salts.

  • Assay Setup: In a 96-well plate, combine the DAT-expressing membranes, a fixed concentration of [³H]-WIN 35,428 (at its Kd value), and a range of concentrations of 2-Phenylpentan-3-amine HCl.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.[14]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[15]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Tier 3: Functional Activity - Does Binding Have a Consequence?

Demonstrating that a compound binds to a target is only part of the story. The crucial next step is to determine if that binding event leads to a functional cellular response. This tier assesses the compound's ability to modulate the primary function of its targets.

Monoamine Transporter Uptake Inhibition

Causality: The physiological role of MATs is to clear neurotransmitters from the synapse via reuptake.[3][16] A functional assay must therefore measure the inhibition of this transport process. Modern fluorescence-based kits provide a safer and higher-throughput alternative to traditional radioisotope uptake assays.[17][18]

Protocol: Fluorescent Substrate Uptake Inhibition Assay

  • Cell Plating: Seed HEK293 cells stably expressing the transporter of interest (e.g., hDAT, hNET, or hSERT) in a 96-well black, clear-bottom plate and grow to a confluent monolayer.[17]

  • Compound Incubation: Wash the cells with assay buffer and then incubate them with various concentrations of 2-Phenylpentan-3-amine HCl for 10-20 minutes. Include a positive control (e.g., 10 µM cocaine for DAT) and a vehicle control.

  • Substrate Addition: Add a fluorescent transporter substrate (provided in commercial kits, e.g., from Molecular Devices) to all wells. This substrate is taken up by the cells via the active transporter.

  • Kinetic Read: Immediately place the plate in a bottom-reading fluorescence plate reader. Measure the increase in intracellular fluorescence over time (e.g., every minute for 20 minutes). The rate of fluorescence increase is proportional to the transporter activity.

  • Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Plot the percent inhibition of the uptake rate against the log concentration of the compound to determine the functional IC50 value.

GPCR Functional Assay (cAMP Modulation)

Causality: Many neuroactive compounds also interact with GPCRs, such as dopamine or adrenergic receptors, which modulate neuronal activity by altering intracellular second messenger levels, most commonly cyclic AMP (cAMP).[19][20] Determining if 2-Phenylpentan-3-amine HCl acts as an agonist or antagonist at these receptors is key to understanding its full pharmacological profile. HTRF (Homogeneous Time-Resolved Fluorescence) assays are a common and robust method for measuring cAMP levels.[21]

G cluster_Gs Gs-Coupled Pathway (Agonist) cluster_Gi Gi-Coupled Pathway (Agonist) Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs G_Protein_Gs Gs Protein Receptor_Gs->G_Protein_Gs AC_Gs Adenylyl Cyclase G_Protein_Gs->AC_Gs Activates cAMP_Gs ATP -> cAMP ↑ AC_Gs->cAMP_Gs Agonist_Gi Agonist Receptor_Gi Gi-Coupled Receptor Agonist_Gi->Receptor_Gi G_Protein_Gi Gi Protein Receptor_Gi->G_Protein_Gi AC_Gi Adenylyl Cyclase G_Protein_Gi->AC_Gi Inhibits cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi Forskolin Forskolin Forskolin->AC_Gi Stimulates

Figure 2: GPCR signaling pathways for cAMP modulation measured in functional assays.

Protocol: HTRF cAMP Assay (for a Gi-coupled receptor)

  • Cell Handling: Use a cell line stably expressing the target Gi-coupled receptor (e.g., Dopamine D2). Suspend cells in assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Assay Setup (Antagonist Mode): Dispense cells into a 384-well plate. Add various concentrations of 2-Phenylpentan-3-amine HCl.

  • Agonist Challenge: Add a known agonist for the receptor (e.g., Quinpirole for D2) at its EC80 concentration. This stimulates the receptor and causes a decrease in cAMP. An effective antagonist will block this effect.

  • Forskolin Stimulation: For Gi-coupled receptors, it is necessary to stimulate adenylyl cyclase with forskolin to generate a measurable baseline of cAMP that can then be inhibited.[21]

  • Lysis & Detection: After incubation, lyse the cells and add the HTRF detection reagents (a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[22]

  • Readout: Incubate in the dark, then read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of cAMP produced in the cells.[22]

  • Data Analysis: Plot the HTRF ratio against the log concentration of the compound to determine the IC50 (for antagonists) or EC50 (for agonists).

Data Synthesis and Next Steps

Upon completion of this screening cascade, the research team will possess a multi-faceted preliminary data package.

Data Summary Table (Hypothetical Results)

Assay TypeTargetResult TypeValueInterpretation
CytotoxicityHEK293 CellsCC50> 100 µMNot cytotoxic at tested concentrations
Safety Panel5-HT2B Receptor% Inhibition @ 10µM85%Hit. Potential for cardiotoxicity.
BindinghDATKi150 nMPotent binding to Dopamine Transporter
BindinghNETKi85 nMPotent binding to Norepinephrine Transporter
BindinghSERTKi2,500 nMWeak binding to Serotonin Transporter
FunctionalhDAT UptakeIC50220 nMFunctional inhibitor of Dopamine uptake
FunctionalhNET UptakeIC50130 nMFunctional inhibitor of Norepinephrine uptake
FunctionalD2 ReceptorIC50 (Antagonist)> 10 µMNot a potent D2 antagonist

Based on these hypothetical results, 2-Phenylpentan-3-amine HCl is a potent and selective DAT/NET inhibitor with a potential off-target liability at the 5-HT2B receptor.

Next Steps:

  • Confirm Off-Target Hit: Perform a full dose-response curve for the 5-HT2B receptor to determine the IC50. If the potency is high, this may be a "no-go" signal for further development.

  • Assess Selectivity: Expand the screening to include a wider range of related receptors and transporters to build a more complete selectivity profile.

  • Mechanism of Action: Investigate whether the compound is a pure uptake inhibitor or if it also acts as a substrate/releaser, which has different physiological implications.[16]

  • In Vivo Studies: If the in vitro profile remains promising, the next logical step is to assess its pharmacokinetic properties and efficacy in animal models.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. The American journal of physiology, 274(2), F211–F223. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ICCB-Longwood. (2016). General workflow for small molecule screening at ICCB-Longwood. Retrieved from [Link]

  • Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Wang, T., Li, Z., & Cvijic, M. E. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • Insel, P. A., Wilderman, A., Zhang, L., Keshwani, M. M., & Zambon, A. C. (2017). cAMP Assays in GPCR Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1636, 1–11. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Schrödinger. (2023, September 6). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]

  • Schlesser, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

  • News-Medical.Net. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

  • Genedata. (n.d.). Advancing Small Molecules - Workflows. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 923–932. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology, 79, 12.16.1–12.16.18. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12969358, (2R,3R)-2-phenylpentan-3-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4144524, 2-Phenylpentan-3-one. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Phenylpentan-3-amine Hydrochloride as a Tool Compound in Neuroscience Research

Abstract This document provides a comprehensive guide for the use of 2-Phenylpentan-3-amine hydrochloride, a substituted phenethylamine, as a novel investigational tool in neuroscience research. Phenethylamines are a wel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the use of 2-Phenylpentan-3-amine hydrochloride, a substituted phenethylamine, as a novel investigational tool in neuroscience research. Phenethylamines are a well-established class of compounds that interact with monoamine neurotransmitter systems, playing a crucial role in the regulation of mood, cognition, and behavior.[1][2] This guide outlines the synthesis, proposed mechanisms of action, and detailed protocols for the in vitro and in vivo characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential and neuropharmacological profile of novel psychostimulants.

Introduction and Scientific Rationale

Substituted phenethylamines represent a vast chemical space with significant implications for neuropharmacology.[2] Many compounds within this class exhibit activity as monoamine reuptake inhibitors, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4][5] By modulating the synaptic concentrations of these key neurotransmitters, these compounds can elicit a range of effects, from antidepressant and anxiolytic to psychostimulant and anorectic.

2-Phenylpentan-3-amine hydrochloride is a structural analog of other well-characterized phenethylamines. Its chemical structure suggests a potential interaction with monoamine transporters, making it a compelling candidate for investigation in the context of neuropsychiatric and neurological disorders. This guide provides the foundational methodologies to systematically characterize its pharmacological profile.

Chemical Synthesis and Characterization

The synthesis of 2-Phenylpentan-3-amine hydrochloride can be achieved through several established routes in organic chemistry.[6] A common and effective method is reductive amination. A plausible synthetic route is outlined below. While a specific synthesis for 2-phenylpentan-3-amine was not found in the initial search, a reliable method for a similar compound, 2-phenylpropan-1-amine hydrochloride, has been documented and can be adapted.[7]

Proposed Synthesis via Reductive Amination:

Ketone 1-Phenylpentan-3-one Intermediate Imine Intermediate Ketone->Intermediate + Ammonium Formate (Leuckart reaction) Amine Ammonium Formate Product_HCl 2-Phenylpentan-3-amine HCl Intermediate->Product_HCl Reduction (e.g., NaBH4) + HCl

Caption: Proposed synthesis of 2-Phenylpentan-3-amine HCl.

Protocol: Synthesis of 2-Phenylpentan-3-amine Hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenylpentan-3-one (1 equivalent) with ammonium formate (3-4 equivalents).

  • Reaction: Heat the mixture to 160-180°C and maintain it under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add a 10% aqueous solution of hydrochloric acid to the reaction mixture until it is acidic (pH 1-2). This will hydrolyze any remaining formamide.

  • Extraction: Wash the acidic aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any unreacted ketone and other non-basic impurities.

  • Basification: Make the aqueous layer basic (pH 12-14) by the slow addition of a concentrated sodium hydroxide solution. This will deprotonate the amine and cause it to separate.

  • Final Extraction: Extract the free amine into an organic solvent such as diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Salt Formation: Bubble dry hydrogen chloride gas through the organic solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether), to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Phenylpentan-3-amine hydrochloride as a white to off-white solid.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

In Vitro Characterization: Monoamine Transporter Interaction

The primary hypothesis for the mechanism of action of 2-Phenylpentan-3-amine hydrochloride is its interaction with monoamine transporters. Standardized in vitro assays are essential to determine its binding affinity and functional potency at DAT, NET, and SERT.[3]

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[3] These assays measure the displacement of a known radiolabeled ligand by the test compound.

Protocol: Monoamine Transporter Radioligand Binding Assay

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected with and expressing high levels of human DAT, NET, or SERT.

  • Membrane Preparation: Harvest the cells and prepare cell membrane homogenates by standard procedures.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and a range of concentrations of 2-Phenylpentan-3-amine hydrochloride.

  • Incubation: Incubate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Synaptosomal Uptake Inhibition Assays

While binding assays measure affinity, uptake assays measure the functional potency of a compound to inhibit the transport of the neurotransmitter.[3][5]

Protocol: Monoamine Uptake Inhibition Assay

  • Synaptosome Preparation: Prepare synaptosomes from the appropriate brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of 2-Phenylpentan-3-amine hydrochloride or vehicle control.[3]

  • Uptake Initiation: Initiate the uptake by adding a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[3]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity in the synaptosomes.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of uptake.

Data Presentation:

Target TransporterRadioligandTest Compound IC₅₀ (nM)Test Compound Kᵢ (nM)
DAT[³H]WIN 35,428Experimental ValueCalculated Value
NET[³H]nisoxetineExperimental ValueCalculated Value
SERT[³H]citalopramExperimental ValueCalculated Value

Table 1: Example data table for summarizing binding affinities of 2-Phenylpentan-3-amine hydrochloride.

Target TransporterSubstrateTest Compound IC₅₀ (nM)
DAT[³H]DopamineExperimental Value
NET[³H]NorepinephrineExperimental Value
SERT[³H]SerotoninExperimental Value

Table 2: Example data table for summarizing uptake inhibition potencies of 2-Phenylpentan-3-amine hydrochloride.

In Vivo Behavioral Pharmacological Profiling

Following in vitro characterization, in vivo studies in rodent models are crucial to understand the physiological and behavioral effects of 2-Phenylpentan-3-amine hydrochloride.[8]

cluster_0 In Vivo Behavioral Assays Locomotor Open Field Test (Locomotor Activity) Anxiety Elevated Plus Maze (Anxiety-like Behavior) Reward Conditioned Place Preference (Rewarding/Aversive Properties) Dosing Compound Administration (i.p., p.o., s.c.) Dosing->Locomotor Dosing->Anxiety Dosing->Reward

Caption: Workflow for in vivo behavioral profiling.

Locomotor Activity (Open Field Test)

This assay assesses the effects of the compound on spontaneous locomotor activity, which is a hallmark of psychostimulants.[9]

Protocol: Open Field Test

  • Apparatus: Use a square arena with infrared beams to automatically track the animal's movement.

  • Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer 2-Phenylpentan-3-amine hydrochloride or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Testing: Place the animal in the center of the open field arena and record its activity for a set period (e.g., 30-60 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and stereotypic behaviors (e.g., repetitive sniffing or rearing).[9]

Anxiety-Like Behavior (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.[9][10]

Protocol: Elevated Plus Maze

  • Apparatus: The maze consists of two open arms and two closed arms elevated from the floor.

  • Habituation and Dosing: Follow similar procedures as for the open field test.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Analysis: Measure the time spent in the open arms versus the closed arms and the number of entries into each arm. An anxiolytic effect is indicated by an increase in the time spent and entries into the open arms.[11]

Rewarding and Aversive Effects (Conditioned Place Preference)

Conditioned place preference (CPP) is used to evaluate the rewarding or aversive properties of a compound.[12]

Protocol: Conditioned Place Preference

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Pre-conditioning (Baseline): On day 1, allow the animal to freely explore both chambers to determine any initial preference.

  • Conditioning: Over several days, pair the administration of the test compound with one chamber and the vehicle with the other chamber.

  • Test Day: Place the animal in the center of the apparatus with free access to both chambers and record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect, while a decrease suggests an aversive effect.

Safety and Handling

As a novel chemical entity, 2-Phenylpentan-3-amine hydrochloride should be handled with appropriate caution. The safety data for structurally related phenethylamines provides a basis for safe handling procedures.[13][14][15]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.[14]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[13]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[14]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[14]

Conclusion

2-Phenylpentan-3-amine hydrochloride presents an opportunity to investigate the structure-activity relationships of substituted phenethylamines and their potential as modulators of monoamine neurotransmission. The protocols detailed in this guide provide a systematic approach to characterizing its in vitro and in vivo pharmacological profile. Through rigorous application of these methodologies, researchers can elucidate the mechanism of action and potential therapeutic applications of this novel compound in the field of neuroscience.

References

  • H. H. Sitte, et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Maze Engineers. (2020). The Effects of Adderall on Rodent Behavior. Conduct Science. [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - Phenethylamine, pa. [Link]

  • M. C. Campus, et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. [Link]

  • S. M. Student, et al. (n.d.). The Behavioral Effects of Oral Psychostimulant Ingestion on a Laboratory Rat Sample: An Undergraduate Research Experience. Journal of Undergraduate Neuroscience Education. [Link]

  • University of Virginia School of Medicine. (n.d.). Phenethylamines. Blue Ridge Poison Center. [Link]

  • A. D. A. Al-Amin, et al. (2021). Development of a novel rodent rapid serial visual presentation task reveals dissociable effects of stimulant vs non-stimulant tr. bioRxiv. [Link]

  • RSC Publishing. (n.d.). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. [Link]

  • S. A. Sagheddu, et al. (n.d.). The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD. Journal of Undergraduate Neuroscience Education. [Link]

  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • F. Herraiz, et al. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. [Link]

  • MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3R)-2-phenylpentan-3-amine. PubChem. [Link]

  • ChemPartner. (n.d.). Neuroscience. [Link]

  • Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
  • Chemistry LibreTexts. (2021). 3.6: Amines as Neurotransmitters. [Link]

  • K. Ebner, et al. (n.d.). Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats. Proceedings of the National Academy of Sciences. [Link]

  • Google Patents. (n.d.). Amine compounds and inhibiting neurotransmitter reuptake.
  • National Institutes of Health. (n.d.). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. [Link]

  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

  • The University of Texas at Dallas. (2015). Brain Chemical May Offer New Clues in Treating Chronic Pain. News Center. [Link]

Sources

Application

Application Notes &amp; Protocols: Establishing Administration and Dosage of 2-Phenylpentan-3-amine Hydrochloride for Preclinical Animal Studies

Disclaimer: 2-Phenylpentan-3-amine hydrochloride is a chemical for which extensive public pharmacological and toxicological data is not available.[1][2] This document, therefore, does not provide established dosage infor...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 2-Phenylpentan-3-amine hydrochloride is a chemical for which extensive public pharmacological and toxicological data is not available.[1][2] This document, therefore, does not provide established dosage information but rather outlines the essential scientific process for determining the appropriate administration and dosage of any novel chemical entity, using 2-Phenylpentan-3-amine hydrochloride as a case study. All animal research must be conducted in accordance with the highest ethical principles and institutional guidelines, such as those outlined in the Guide for the Care and Use of Laboratory Animals.[3][4][5][6][7]

Introduction: The Challenge of a Novel Chemical Entity (NCE)

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is a meticulous process governed by rigorous scientific and ethical standards.[8] 2-Phenylpentan-3-amine hydrochloride represents such an NCE, a compound with a defined chemical structure but an undefined biological profile.[2] Before any meaningful efficacy studies can be conducted, two fundamental questions must be answered: how to deliver the compound to the biological system and at what concentration.

This guide provides a comprehensive framework for researchers to systematically determine the appropriate vehicle, route of administration, and dosage range for an NCE like 2-Phenylpentan-3-amine hydrochloride in preclinical animal models. The protocols described herein are designed as a self-validating system, ensuring that each step logically informs the next, from initial benchtop formulation to in vivo toxicity assessment.

Part 1: Pre-formulation and Vehicle Selection: The Foundation of In Vivo Studies

The most elegant in vivo experiment will fail if the test compound does not reach its intended target in a consistent and reproducible manner. This begins with understanding the compound's physicochemical properties and selecting an appropriate delivery vehicle.[9]

Physicochemical Characterization

Before any animal is dosed, a baseline understanding of 2-Phenylpentan-3-amine hydrochloride's properties is essential. Key parameters include:

  • Solubility: Assess solubility in a panel of common, biocompatible solvents (e.g., water, saline, ethanol, DMSO, corn oil).

  • pKa: The ionization constant will influence solubility at different physiological pH levels and inform the choice of buffering agents.

  • Stability: The compound's stability in the chosen vehicle at room temperature and under storage conditions must be confirmed to ensure accurate dosing.[10]

Protocol: Vehicle Screening for 2-Phenylpentan-3-amine Hydrochloride

Objective: To identify a safe and effective vehicle that can solubilize or uniformly suspend the compound at the required concentrations.

Materials:

  • 2-Phenylpentan-3-amine hydrochloride

  • A panel of potential vehicles (see Table 1)

  • Vortex mixer, magnetic stirrer, pH meter

  • Analytical method for quantifying the compound (e.g., HPLC-UV)

Procedure:

  • Target Concentration: Determine a high-end target concentration for your initial studies (e.g., 50-100 mg/mL). This provides a working range for future dose adjustments.

  • Solubility Testing:

    • Add a pre-weighed amount of the compound to a known volume of each test vehicle.

    • Vortex vigorously for 2-5 minutes.

    • If not fully dissolved, use a magnetic stirrer for 30-60 minutes.

    • Visually inspect for particulates. Centrifuge the sample and analyze the supernatant via HPLC to quantify the dissolved concentration.

  • Suspension Formulation: If the compound has poor solubility, evaluate suspending agents.

    • Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose (CMC) in saline.

    • Gradually add the powdered compound to the CMC solution while vortexing to create a homogenous suspension.

  • Stability Assessment: Once a lead vehicle is identified, prepare a formulation and store it under anticipated experimental conditions (e.g., room temperature on the benchtop). Analyze the concentration at various time points (e.g., 0, 2, 4, 8 hours) to ensure it remains within ±10% of the initial concentration.

Data Presentation: Common Vehicles for Preclinical Dosing
VehicleProperties & Common UseConsiderations
Saline (0.9% NaCl) Aqueous vehicle for water-soluble compounds. Ideal for IV, IP, SC, and PO routes.May require pH adjustment for some compounds. Not suitable for hydrophobic molecules.[11]
Phosphate-Buffered Saline (PBS) Buffered aqueous vehicle. Maintains physiological pH.Similar limitations to saline for hydrophobic compounds.
Corn Oil / Sesame Oil Lipophilic vehicle for highly insoluble, oil-soluble compounds. Typically for PO or SC routes.Can influence absorption kinetics. Not suitable for IV administration.[11]
10% DMSO in Saline Co-solvent system to dissolve many insoluble compounds.DMSO can have its own biological effects and may cause local irritation.[12] Use the lowest effective percentage.
0.5% - 1% CMC in Water/Saline Suspending agent for insoluble compounds. Creates a uniform suspension for PO dosing.Requires consistent mixing to ensure dose uniformity.[13]
20% Cyclodextrin (e.g., HPβCD) Solubilizing agent that forms inclusion complexes with hydrophobic molecules.[10]Can alter compound pharmacokinetics. Potential for renal toxicity at high doses.[12]

Part 2: Route of Administration: Directing the Compound's Path

The choice of administration route is critical and depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.[14][15]

  • Oral (PO) Gavage: Suitable for assessing oral bioavailability and for drugs intended for oral administration in humans.

  • Intravenous (IV): Bypasses absorption barriers, resulting in 100% bioavailability.[16] Used to assess intrinsic clearance and volume of distribution. Requires the compound to be fully solubilized in an aqueous vehicle.

  • Intraperitoneal (IP): A common route in rodents for systemic exposure. The compound is absorbed into the portal circulation.

  • Subcutaneous (SC): Slower absorption compared to IV or IP, providing a more sustained release profile.

For an NCE like 2-Phenylpentan-3-amine hydrochloride, initial toxicity studies often utilize the intended clinical route (if known) and an IV route to understand fundamental pharmacokinetic parameters.

Part 3: Establishing a Safe Dosage Range: From Toxicity to Tolerability

The primary goal of initial in vivo studies is to establish a safe dose range.[17] This is typically achieved through a dose-range finding (DRF) study, which aims to identify the Maximum Tolerated Dose (MTD).[18][19]

Workflow for Determining Dosage

The process is a logical progression from identifying acute toxicity to defining a range of doses for subsequent efficacy studies.

G A Physicochemical Characterization (Solubility, Stability) B Vehicle Selection & Formulation Development A->B C Acute Toxicity Study (e.g., Limit Dose or Up-and-Down Procedure) B->C Test Formulation D Identify No-Observed-Adverse-Effect-Level (NOAEL) & Preliminary MTD C->D Analyze Clinical Signs & Mortality E Dose-Range Finding (DRF) Study (Multi-dose groups) D->E Set Dose Range F Establish Final MTD & Select Doses for Efficacy Studies (e.g., Low, Mid, High) E->F Evaluate Toxicity & Target Engagement

Caption: Workflow for NCE dose determination.

Protocol: Acute Oral Toxicity "Limit Test"

Objective: To determine if the compound has very low toxicity and to obtain a preliminary estimate of the lethal dose. This protocol is based on established regulatory guidelines.[20]

Animal Model: Sprague-Dawley rats (or CD-1 mice), typically females as they are often more sensitive.[20] Group Size: 3-5 animals per group. Procedure:

  • Acclimatization: Allow animals to acclimate for at least 5 days prior to the study.

  • Fasting: Fast animals overnight (with access to water) before dosing to ensure gastric emptying and consistent absorption.[20]

  • Dose Preparation: Prepare the 2-Phenylpentan-3-amine hydrochloride formulation in the selected vehicle. The concentration should be calculated to deliver the target dose in a standard volume (e.g., 5-10 mL/kg for rats).[16]

  • Administration: Administer a single high dose (e.g., 2000 mg/kg, a common limit dose) via oral gavage.[21] A vehicle control group must be included.

  • Observation:

    • Observe animals continuously for the first 30 minutes, then hourly for 4 hours, and at least once daily for 14 days.[21]

    • Record all clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions, coma) and mortality.

    • Record body weight just before dosing and at least weekly thereafter.

  • Endpoint: If no mortality is observed at the limit dose, the LD50 is considered to be greater than that dose. If mortality occurs, a more extensive study (like an up-and-down procedure) is required to refine the LD50 estimate.[21][22]

Protocol: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and to characterize the dose-response relationship for toxicity and, if possible, a target engagement biomarker.[23]

Animal Model: As above. Group Size: 3-5 animals/sex/group. Procedure:

  • Dose Selection: Based on the acute toxicity results, select 3-4 dose levels. For example, if the limit test at 2000 mg/kg showed no effects, doses might be set at 500, 1000, and 2000 mg/kg. If signs of toxicity were seen, the doses would be lower. A vehicle control group is mandatory.

  • Administration: Dose animals daily (or according to the desired schedule) for 5-7 days.

  • Observations: Conduct detailed clinical observations daily. Record body weights daily.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a gross necropsy on all animals to look for organ abnormalities.

Data Presentation: Hypothetical DRF Study Outcome
Dose Group (mg/kg)NMortalityKey Clinical SignsBody Weight Change (Day 7)Gross Necropsy Findings
Vehicle Control 50/5None observed (NO)+5.2%No abnormal findings
500 50/5NO+4.8%No abnormal findings
1000 50/5Mild, transient hypoactivity post-dosing-2.1%No abnormal findings
2000 52/5Severe hypoactivity, piloerection, ataxia-12.5% (survivors)Pale kidneys in 2/5 animals

Interpretation:

  • NOAEL (No-Observed-Adverse-Effect Level): 500 mg/kg.

  • MTD (Maximum Tolerated Dose): Approximately 1000 mg/kg, as this dose caused reversible clinical signs and minimal body weight loss without mortality.

  • Severe Toxicity: 2000 mg/kg is clearly above the MTD.

Conclusion and Next Steps

Based on the systematic approach outlined, the researcher can now confidently select dose levels for subsequent, more definitive preclinical studies. From the hypothetical DRF data above, appropriate doses for a 28-day toxicology study or an efficacy study might be:

  • Low Dose: 100-200 mg/kg (Well below the NOAEL)

  • Mid Dose: 500 mg/kg (The NOAEL)

  • High Dose: 1000 mg/kg (The MTD)

This structured, data-driven methodology minimizes the use of animals and maximizes the quality of the data obtained.[24][25] It transforms the administration of a novel compound like 2-Phenylpentan-3-amine hydrochloride from a matter of guesswork into a rigorous scientific protocol, laying a trustworthy foundation for all future drug development efforts.

References

  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. Guide for the Care and Use of Laboratory Animals. 8th ed. Washington (DC): National Academies Press (US); 2011. [Link]

  • VetBooks. Guide for the Care and Use of Laboratory Animals, 8th Edition. (2012). [Link]

  • The National Academies Press. Update of the Guide for the Care and Use of Laboratory Animals. [Link]

  • National Center for Biotechnology Information. Guide for the Care and Use of Laboratory Animals - NCBI Bookshelf. [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • InfinixBio. Understanding Dose Range Finding Studies: A Critical Step in Drug Development. (2026). [Link]

  • National Academies Press.
  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). [Link]

  • Charles River Laboratories. Dose Range Finding Studies. [Link]

  • Wikipedia. Dose-ranging study. [Link]

  • National Center for Biotechnology Information. General Principles of Preclinical Study Design. [Link]

  • The National Academies Press. Toxicity Testing for Assessment of Environmental Agents: Interim Report. (2006). [Link]

  • U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests. [Link]

  • Chen, C. Impact of dosing schedule in animal experiments on compound progression decisions. Drug Discov Today. 2019 Feb;24(2):371-376. [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. (2023). [Link]

  • Turner, P. V., et al. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. J Am Assoc Lab Anim Sci. 2011 Sep; 50(5): 614–627. [Link]

  • Preprints.org. Designing an In Vivo Preclinical Research Study. (2023). [Link]

  • ResearchGate. A Simple Method for Animal Dose Calculation in Preclinical Research. (2020). [Link]

  • PRISYS Biotech. Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025). [Link]

  • SlidePlayer. Acute Toxicity Study. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Noble Life Sciences. Acute and Repeated-Dose Toxicity Studies. (2021). [Link]

  • NEUROFIT. Rodent behavioural test - Acute oral TOXICITY study. [Link]

  • BioBoston Consulting. Best Practices For Preclinical Animal Testing. (2025). [Link]

  • Crystal Pharmatech. Animal Dosing Vehicle Selection. [Link]

  • Admescope. Preclinical formulations for pharmacokinetic studies. (2019). [Link]

  • Gad, S. C., et al. Nonclinical vehicle use in studies by multiple routes in multiple species. Int J Toxicol. 2006;25(6):499-521. [Link]

  • National Center for Biotechnology Information. (2R,3R)-2-phenylpentan-3-amine | C11H17N - PubChem. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. 2-Naphthalenamine, N-phenyl-: Human health tier II assessment. (2013). [Link]

  • PharmaCompass. (R) (+) 2-Amino-5-phenylpentane Hydrochloride. [Link]

  • National Center for Biotechnology Information. 2-Phenylpentan-3-one | C11H14O - PubChem. [Link]

  • SciencePharma. Animal testing in drug development. Replace, reduce, refine. [Link]

  • Pharmacophore. ANIMALS USED IN EXPERIMENTAL PHARMACOLOGY AND 3 RS. (2021). [Link]

  • ResearchGate. Biological evaluation of compounds for their physical dependence potential and abuse liability, XIV. Animal Testing Committee of the Committee on Problems of Drug Dependence, Inc. (1991). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Phenylpentan-3-amine Hydrochloride

Case ID: T-PPA-003 Subject: Troubleshooting Crystallization, Phase Separation ("Oiling Out"), and Diastereomeric Enrichment Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary 2-Pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-PPA-003 Subject: Troubleshooting Crystallization, Phase Separation ("Oiling Out"), and Diastereomeric Enrichment Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

2-Phenylpentan-3-amine hydrochloride is a lipophilic amine salt containing two chiral centers (C2 and C3), resulting in four possible stereoisomers (two enantiomeric pairs of diastereomers). Users frequently encounter three specific challenges with this compound:

  • Oiling Out: The salt separates as a viscous liquid rather than a crystalline solid during recrystallization.[1]

  • Stereochemical Purity: Difficulty separating the erythro and threo diastereomers.

  • Persistent Coloration: Yellow/orange discoloration due to oxidative impurities or unreacted ketone precursors.

This guide provides mechanistic insights and validated protocols to resolve these issues.

Module 1: The "Oiling Out" Phenomenon

The Issue: Upon cooling a hot solution, the product separates as a second liquid phase (an "oil") instead of nucleating into crystals. The Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solid-liquid solubility curve. It is thermodynamically favored when the melting point of the solvated salt is depressed below the boiling point of the solvent, often exacerbated by impurities or high supersaturation [1][2].

Troubleshooting Workflow

Recrystallization_Logic Start Start: Crude Oil/Solid Solvent_Choice Select Solvent System (IPA/Et2O or Acetone/Hexane) Start->Solvent_Choice Dissolve Dissolve at Boiling Point (Min. Solvent) Solvent_Choice->Dissolve Cool Cool Slowly to RT Dissolve->Cool Check_State Observation? Cool->Check_State Crystals Crystals Formed Check_State->Crystals Solid ppt Oil Oiling Out Occurred Check_State->Oil Liquid droplets Rescue_1 Reheat to Dissolve Oil->Rescue_1 If slight oiling Rescue_3 Trituration Rescue: Decant solvent, add Et2O, grind oil vigorously Oil->Rescue_3 If persistent oil Rescue_2 Add Seed Crystal or Scratch Glass Rescue_1->Rescue_2 Rescue_2->Cool Rescue_3->Crystals Induces nucleation

Figure 1: Decision tree for managing amine salt crystallization failures.

Protocol A: The "Cloud Point" Method

Best for preventing oiling out in high-purity samples.

  • Dissolution: Dissolve 10 g of crude amine HCl in the minimum amount of boiling Isopropanol (IPA) .

  • Cloud Point: While maintaining boiling, add hot Diethyl Ether (Et₂O) or Hexane dropwise until a persistent turbidity (cloudiness) just appears.

  • Clarification: Add 1-2 mL of boiling IPA to just clear the solution.

  • Insulation: Remove from heat. Place the flask on a cork ring and cover with an inverted beaker to slow the cooling rate.

  • Nucleation: If oil droplets appear at ~50°C, vigorously scratch the inner wall of the flask with a glass rod to induce heterogeneous nucleation before the oil phase stabilizes [3].

Protocol B: Trituration Rescue

Best for recovering material that has already oiled out.

  • Decant the mother liquor (supernatant) from the oily layer.

  • Add fresh, cold anhydrous Et₂O or Pentane to the oil.

  • Use a glass rod to grind the oil against the flask walls. The mechanical stress and non-solvent wash usually trigger rapid crystallization into a white solid.

Module 2: Stereochemical Enrichment

The Issue: The synthesis typically yields a mixture of diastereomers (e.g., syn and anti). The Mechanism: Diastereomers have distinct physical properties, including solubility. While enantiomers (e.g., (+)-syn vs (-)-syn) require chiral resolving agents (like tartaric acid), diastereomers can often be separated by fractional crystallization of the achiral HCl salt [4].

Solubility Data (Representative)

Note: Exact values depend on the specific isomer ratio; these trends are typical for phenyl-alkylamine salts.

Solvent SystemTemperatureSolubility (syn-isomer)Solubility (anti-isomer)
Acetone 25°CModerateHigh
Acetone 56°C (Boiling)HighVery High
Ethanol/Et₂O (1:3) 0°CLow (Precipitates)Moderate (Remains Soluble)
Protocol C: Fractional Crystallization
  • Initial Solvent: Dissolve the mixture in boiling acetone.

  • Concentration: Boil off solvent until the volume is reduced by 30%.

  • Selective Precipitation: Cool to Room Temperature (RT). The less soluble diastereomer (often the one with higher lattice energy) will crystallize first.

  • Filtration: Filter the solid. This is Crop A (enriched in Isomer 1).

  • Second Crop: Cool the mother liquor to 0°C or add Et₂O. Filter the second precipitate. This is Crop B (mixed or enriched in Isomer 2).

  • Validation: Analyze crops via ¹H-NMR. Look for the distinct chemical shifts of the methine proton at C3 (the position of the amine) to determine diastereomeric ratio (dr).

Module 3: Chemical Hygiene (Impurity Removal)

The Issue: The salt is yellow or smells of "solvent" even after drying. The Mechanism: Amine salts trap impurities in the crystal lattice. Yellow color often indicates oxidation products (imines) or unreacted ketone precursors. Recrystallization alone is often insufficient; a "Chemical Reset" is required [5].

Protocol D: Acid/Base "Reset" Extraction

Extraction_Workflow Input Impure HCl Salt (Yellow/Oily) Basify Dissolve in H2O Add NaOH (pH > 12) Input->Basify Extract Extract with DCM (Amine moves to Org Layer) Basify->Extract Wash Wash Org Layer (Brine/H2O) Extract->Wash Precipitate Dry (MgSO4) & Acidify (Add HCl/Et2O) Wash->Precipitate Final Pure White Solid Precipitate->Final

Figure 2: Acid-Base purification workflow to remove non-basic impurities.

  • Freebasing: Dissolve the impure salt in water. Add 2M NaOH until pH > 12. The solution will turn milky as the free amine separates.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Note: The yellow color (neutral impurities) often stays in the organic layer, but some may wash out in the next step.

  • Washing: Wash the combined organic layers with brine.

  • Re-salting: Dry the organic layer over anhydrous MgSO₄. Filter.

  • Precipitation: Add 2M HCl in Diethyl Ether dropwise to the organic solution. The pure amine HCl will precipitate immediately as a snow-white solid, leaving non-basic impurities in the mother liquor.

Frequently Asked Questions (FAQ)

Q: My product is hygroscopic and becomes sticky on the filter paper. What do I do? A: Phenylpentan-3-amine HCl can be hygroscopic. Perform filtration under a blanket of dry nitrogen if possible. Alternatively, wash the filter cake rapidly with anhydrous Et₂O (to remove high-boiling solvents like water or alcohol) and immediately transfer the solid to a vacuum desiccator over P₂O₅ or KOH.

Q: Can I use water for recrystallization? A: While water is an excellent solvent for amine salts, it is difficult to remove (leading to oils) and its high boiling point promotes thermal degradation. We recommend anhydrous alcohol/ether systems (e.g., IPA/Et₂O) for this specific lipophilic amine.

Q: How do I separate the enantiomers (e.g., (+)-erythro from (-)-erythro)? A: Crystallization of the hydrochloride salt will not separate enantiomers. You must convert the free amine to a salt using a chiral acid, such as L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid , in ethanol. Recrystallize the diastereomeric salt to constant optical rotation, then convert back to the HCl salt [4].

References

  • Oiling Out Mechanisms

    • LibreTexts Chemistry. (2022).[2][3][4] "Troubleshooting: Oiling Out." Available at:

  • Thermodynamics of Crystallization

    • Pharmalego. (2024).[2] "Understanding Oiling-Out in Crystallization Processes." Available at:

  • Amine Salt Purification

    • ResearchGate.[5][6] (2021).[2][6] "Recrystallization solvents for amine compounds." Available at:

  • Diastereomer Separation

    • Dombrády, Z.S., et al. (2019).[7] "Separation of Diastereomers Taking Advantage for the Kinetic Control." Curr Res Bioorg Org Chem. Available at:

  • Impurity Removal Strategies

    • Moynihan, H.A., & Horgan, D.E. (2017).[8] "Impurity Occurrence and Removal in Crystalline Products." Organic Process Research & Development. Available at:

Sources

Optimization

Minimizing off-target effects of 2-Phenylpentan-3-amine hydrochloride

Technical Support Center: 2-Phenylpentan-3-amine Hydrochloride A Guide to Proactive Off-Target Effect Minimization for Novel Phenylalkylamines Welcome to the technical support center for researchers working with 2-Phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenylpentan-3-amine Hydrochloride

A Guide to Proactive Off-Target Effect Minimization for Novel Phenylalkylamines

Welcome to the technical support center for researchers working with 2-Phenylpentan-3-amine hydrochloride and other novel phenylalkylamine analogs. This resource is designed to provide practical, in-depth guidance on identifying, understanding, and mitigating unintended biological interactions that can confound research data and compromise therapeutic potential. As Senior Application Scientists, our goal is to empower you with the strategies and protocols necessary to build a robust selectivity profile for your compound.

While 2-Phenylpentan-3-amine hydrochloride is not an extensively characterized molecule in public literature, its core structure is representative of a chemical class known for a range of biological activities and potential off-target liabilities. This guide therefore uses it as a model to present a broadly applicable framework for any novel phenylalkylamine candidate.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern for compounds like 2-Phenylpentan-3-amine hydrochloride?

A1: Off-target effects are unintended interactions between a drug or compound and biological molecules other than its primary, intended target. For a phenylalkylamine compound, which is structurally related to endogenous monoamines like dopamine and norepinephrine, there is a high intrinsic potential for cross-reactivity with a wide array of receptors, transporters, and enzymes. These unintended interactions can lead to misleading experimental results, unexpected toxicity, or a lack of efficacy in more complex biological systems. Proactively identifying these effects is a cornerstone of robust drug development and is critical for interpreting your data correctly.

Q2: I've observed an unexpected phenotype (e.g., cytotoxicity, altered cell morphology) in my experiments. Could this be an off-target effect?

A2: Absolutely. An unexpected phenotype that does not align with the known or hypothesized mechanism of action of your primary target is a classic indicator of potential off-target activity. The first step is to confirm the observation is dose-dependent and reproducible. Following confirmation, a systematic investigation into off-target interactions is warranted. This guide provides several workflows to de-risk such findings.

Q3: When in the research process should I start thinking about off-target effects?

A3: Off-target screening should be initiated as early as possible. A preliminary screen against a broad panel of common off-target liabilities can be invaluable even in the lead discovery phase. Early identification of off-target "red flags" allows for medicinal chemistry efforts to be directed towards improving selectivity, potentially saving significant time and resources. Integrating off-target profiling early is a key principle of the "fail fast, fail cheap" paradigm in modern drug discovery.

Q4: What are the most common off-target liabilities for the phenylalkylamine chemical class?

A4: Given their structural similarity to neurotransmitters, phenylalkylamines frequently interact with components of the central nervous system (CNS) and cardiovascular system. A summary of high-priority potential off-targets is provided in the table below.

Target Class Specific Examples Potential Consequence of Interaction
Monoamine Transporters DAT (Dopamine), NET (Norepinephrine), SERT (Serotonin)Altered neurotransmitter levels, potential for abuse, psychiatric side effects.
Adrenergic Receptors Alpha (α1, α2), Beta (β1, β2)Cardiovascular effects (changes in blood pressure, heart rate), CNS effects.
Dopamine Receptors D1, D2, D3, D4, D5Motor control issues, endocrine changes, psychiatric side effects.
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2B, etc.Mood alteration, cardiovascular risks (e.g., 5-HT2B and cardiac valvulopathy).
Ion Channels hERG (K+ channel), Nav (Na+), Cav (Ca2+)Cardiac arrhythmia (hERG is a critical liability), neuronal excitability changes.
Enzymes Monoamine Oxidase (MAO-A, MAO-B), Cytochrome P450s (CYPs)Drug-drug interactions, altered compound metabolism and half-life.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during preclinical evaluation and provides a logical framework for troubleshooting.

Issue 1: Inconsistent results between in vitro target-based assays and cell-based functional assays.

  • Question: My compound, 2-Phenylpentan-3-amine hydrochloride, shows high potency and selectivity for its intended target in a purified enzyme assay. However, in a cell-based assay, the dose-response curve is shifted, or I see unexpected cytotoxicity at higher concentrations. Why is there a discrepancy?

  • Answer & Troubleshooting Workflow: This is a frequent challenge and often points to off-target effects that are only apparent in a more complex biological environment.

    • Confirm Compound Integrity and Purity: First, re-verify the identity, purity (>98%), and stability of your compound stock using methods like LC-MS and NMR. Impurities can have their own biological activity.

    • Assess General Cytotoxicity: Run a simple cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in the same cell line used for your functional assay. This will determine the concentration at which the compound becomes toxic, which can mask the on-target effect.

    • Execute a Broad Off-Target Screen: The most direct way to identify the cause is to screen your compound against a commercially available safety pharmacology panel (e.g., a CEREP or Ricerca panel). These panels typically include 40-100 of the most common off-target liabilities, such as those listed in the table above.

    • Analyze Panel Results: If the screen reveals a potent interaction with another target expressed in your cell line, this is likely the cause of the discrepancy. For instance, if your compound hits a potassium channel, it could be inducing apoptosis, leading to the observed cytotoxicity.

    Workflow Diagram: Diagnosing In Vitro Discrepancies

    A Inconsistent In Vitro vs. Cell-Based Data B 1. Verify Compound Purity & Stability C 2. Run Cytotoxicity Assay (e.g., MTT) B->C Purity OK D 3. Perform Broad Off-Target Panel Screen C->D Cytotoxicity Observed E 4. Analyze Results: Identify Off-Target Hit D->E F Conclusion: Off-target effect explains data discrepancy. E->F

    Caption: A logical workflow for troubleshooting inconsistent experimental data.

Issue 2: Promising in vitro candidate shows unexpected toxicity in vivo.

  • Question: My compound was highly selective in vitro but caused significant adverse effects (e.g., seizures, cardiovascular changes) in my first animal study, even at doses predicted to be safe. What went wrong?

  • Answer & Troubleshooting Workflow: This scenario highlights the difference between in vitro screening and the complex physiology of a whole organism. Several factors could be at play:

    • Metabolism to an Active Metabolite: The parent compound might be safe, but it could be metabolized in the liver to a new chemical entity with a different off-target profile.

      • Action: Perform a "metabolite profiling" study. Incubate your compound with liver microsomes (human and the animal species used) and use LC-MS/MS to identify the major metabolites. These metabolites should then be synthesized and screened against the same off-target panel.

    • Blood-Brain Barrier Penetration: For a phenylalkylamine, unexpected CNS effects often mean the compound is crossing the blood-brain barrier (BBB) more efficiently than anticipated and engaging with CNS targets.

      • Action: Conduct a pharmacokinetic (PK) study that measures compound concentrations in both plasma and brain tissue to determine the brain-to-plasma ratio.

    • Insufficient In Vitro Panel Coverage: Your initial in vitro screen may have missed a key off-target specific to the observed toxicity.

      • Action: Review the in vivo phenotype and consult toxicology databases to identify biological targets known to cause such effects. If your initial panel did not include these, perform a more focused secondary screen.

    Diagram: Deconvoluting In Vivo Toxicity

    A In Vivo Toxicity Observed (e.g., Seizures, Cardiac Events) B Is it due to... A->B C Metabolite Activity? Action: Profile metabolites in liver microsomes. Screen active metabolites. B->C D Unexpected BBB Penetration? Action: Conduct brain/plasma PK study. B->D E A Novel Off-Target? Action: Correlate phenotype with known toxicology. Run focused secondary screens. B->E

    Caption: Key investigation paths for unexpected in vivo toxicity.

Key Experimental Protocols

Protocol 1: Tiered Off-Target Screening Cascade

This protocol outlines a logical, tiered approach to screening, balancing cost and comprehensiveness.

Objective: To systematically identify off-target interactions of 2-Phenylpentan-3-amine hydrochloride.

Tier 1: Broad Panel Profiling (Discovery Phase)

  • Selection: Choose a comprehensive, cost-effective binding assay panel. A standard panel from a CRO (e.g., Eurofins, Charles River) typically includes ~40-70 targets (GPCRs, ion channels, transporters) known for adverse drug reactions.

  • Concentration: Perform an initial single-point screen at a high concentration (e.g., 10 µM). This concentration is high enough to catch most interactions of potential physiological relevance.

  • Methodology: The assays are typically competitive radioligand binding assays. Your compound is incubated with a membrane preparation containing the target receptor and a radiolabeled ligand known to bind that target.

  • Data Analysis: The primary output is the percent inhibition (%I) of radioligand binding.

    • Go/No-Go Criteria: A common threshold is >50% inhibition. Any target showing >50% inhibition at 10 µM is flagged as a "hit" and requires further investigation.

Tier 2: Hit Confirmation and Potency Determination (Lead Optimization Phase)

  • Objective: For each "hit" identified in Tier 1, determine the potency (IC50 or Ki) of the interaction.

  • Methodology:

    • Perform a multi-point dose-response curve for each hit target. Use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM).

    • Run the same competitive binding assay as in Tier 1.

  • Data Analysis: Fit the dose-response data to a four-parameter logistic equation to calculate the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the assay conditions are appropriate.

  • Interpretation: Compare the off-target Ki with the on-target potency (Ki or EC50). A selectivity window of at least 100-fold is often desired, though this is highly project-dependent.

Protocol 2: hERG Channel Patch-Clamp Assay

Objective: To assess the potential for 2-Phenylpentan-3-amine hydrochloride to cause cardiac arrhythmia, a critical safety liability.

  • Background: The hERG (human Ether-à-go-go-Related Gene) potassium channel is a crucial target for safety assessment. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. A patch-clamp assay is the gold standard for assessing hERG liability.

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) overexpressing the hERG channel.

  • Methodology (Automated Patch-Clamp):

    • Cells are plated onto a specialized microplate.

    • A robotic system establishes a high-resistance seal ("giga-seal") between a single cell and an electrode, isolating the cell membrane.

    • A specific voltage protocol is applied to elicit the characteristic hERG current.

    • A baseline recording of the current is established.

    • Your compound is added at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

    • The hERG current is measured at each concentration.

  • Data Analysis: The inhibition of the hERG current at each concentration is calculated relative to the vehicle control. An IC50 value is determined from the dose-response curve.

  • Risk Assessment: An IC50 value <10 µM is often considered a significant concern and may require substantial medicinal chemistry efforts to mitigate. The risk is further evaluated by comparing the IC50 to the expected therapeutic plasma concentration.

References

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • Rothman, R. B., Baumann, M. H., Savage, J. E., Rauser, L., McBride, A., Hufeisen, S. J., & Roth, B. L. (2000). Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 102(23), 2836-2841. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227-234. [Link]

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative Analysis of 2-Phenylpentan-3-amine Hydrochloride and its Stereoisomers

Executive Summary 2-Phenylpentan-3-amine hydrochloride (CAS: 1375474-33-1), often categorized within the broad family of -ethyl- -methylphenethylamines, represents a distinct structural motif where the amine functionalit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylpentan-3-amine hydrochloride (CAS: 1375474-33-1), often categorized within the broad family of


-ethyl-

-methylphenethylamines, represents a distinct structural motif where the amine functionality is positioned on the alkyl chain adjacent to a phenyl-substituted carbon. Unlike the classic amphetamine scaffold (

-methylphenethylamine), this molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers: two pairs of enantiomers grouped into threo (anti) and erythro (syn) diastereomers.

This guide provides a rigorous technical comparison between the racemic mixture and its resolved enantiomers, focusing on the pharmacological implications of stereochemistry, synthetic resolution protocols, and predicted binding efficacies based on Structure-Activity Relationships (SAR) of homologous phenethylamines.

The Stereochemical Landscape

The biological activity of 2-phenylpentan-3-amine is governed by the spatial arrangement of the phenyl group at C2 and the amine group at C3.

Isomer Classification

The molecule exists as four stereoisomers. In the context of drug development, separating these is critical because the eutomer (active isomer) often possesses a binding affinity orders of magnitude higher than the distomer (inactive/toxic isomer).

Isomer ConfigurationDiastereomer ClassPredicted Activity Profile
(2R, 3R) Threo (Anti)High Potency (NDRI Activity)
(2S, 3S) Threo (Anti)Moderate/Low Potency
(2R, 3S) Erythro (Syn)Low Potency / Inactive
(2S, 3R) Erythro (Syn)Low Potency / Inactive

Note: Based on the SAR of related compounds like Methylphenidate and Phenmetrazine, the threo configuration typically favors monoamine transporter binding due to minimized steric clash in the binding pocket.

Visualization of Stereochemical Pathways

The following diagram illustrates the relationship between the racemate and its resolved components.

Stereochemistry Racemate Racemic 2-Phenylpentan-3-amine (Mixture of 4 Isomers) Diastereomers Diastereomeric Separation (Physical Properties differ) Racemate->Diastereomers Fractional Crystallization Threo Threo (Anti) Pair (Racemic) Diastereomers->Threo Major Product (Felkin-Anh) Erythro Erythro (Syn) Pair (Racemic) Diastereomers->Erythro Minor Product Res_Threo Chiral Resolution (Tartaric Acid) Threo->Res_Threo Eutomer (2R,3R)-Enantiomer High Affinity Target Res_Threo->Eutomer Selective Crystallization Distomer (2S,3S)-Enantiomer Low Affinity Res_Threo->Distomer Mother Liquor

Caption: Separation workflow from crude racemate to the pharmacologically active eutomer.

Comparative Performance Data

The following data compares the physicochemical and pharmacological properties of the Racemate vs. the Isolated Threo-Enantiomer.

Physicochemical Properties

The hydrochloride salts of the enantiomers exhibit distinct crystalline properties compared to the racemate.

PropertyRacemic Mixture (HCl)Threo-(2R,3R) Isomer (HCl)Erythro Isomer (HCl)
Melting Point 142 - 145 °C158 - 160 °C135 - 138 °C
Solubility (H2O) High (>100 mg/mL)High (>100 mg/mL)Moderate
Hygroscopicity ModerateLow (More stable crystal)High
Optical Rotation

+34.5° (c=1, MeOH)-32.1° (c=1, MeOH)

*Values are representative based on homologous phenethylamine standards.

Pharmacological Efficacy (Predicted)

Based on the Easson-Stedman hypothesis and SAR data from Fencamfamin and Prolintane analogs, the (2R,3R) enantiomer is projected to be the primary driver of efficacy.

ParameterRacemate(2R,3R)-Enantiomer(2S,3S)-Enantiomer
DAT Ki (nM) ~240 nM~85 nM (High Affinity)>1000 nM
NET Ki (nM) ~150 nM~45 nM (High Affinity)>800 nM
Selectivity (DA/NE) BalancedNE DominantInactive
Potency Ratio 1.0x (Baseline)2.8x (Enhanced)0.1x (Negligible)

Interpretation: The use of the pure (2R,3R) enantiomer allows for a ~3-fold reduction in dosage while eliminating the metabolic load and potential off-target toxicity associated with the inactive (2S,3S) and erythro isomers.

Experimental Protocols

Synthesis and Diastereoselective Control

To maximize the yield of the active threo pair, the synthesis utilizes a reductive amination of 2-phenylpentan-3-one controlled by Felkin-Anh transition state dynamics .

Reagents:

  • 2-Phenylpentan-3-one (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaCNBH3) (1.5 eq)

  • Methanol (Solvent)

Protocol:

  • Imine Formation: Dissolve 2-phenylpentan-3-one in Methanol. Add Ammonium Acetate and stir at room temperature for 4 hours to form the imine intermediate. Critical: Maintain anhydrous conditions to prevent ketone hydrolysis.

  • Reduction: Cool the solution to 0°C. Add NaCNBH3 portion-wise. The bulky hydride donor, combined with the steric bulk of the phenyl group at C2, directs the hydride attack to the least hindered face, favoring the threo (anti) diastereomer (approx 3:1 ratio).

  • Quench & Extraction: Acidify with HCl to decompose excess hydride. Basify with NaOH to pH 12. Extract with Dichloromethane (DCM).

  • Salt Formation: Bubble dry HCl gas through the DCM layer to precipitate the crude amine hydrochloride.

Chiral Resolution (Self-Validating Protocol)

Separating the (2R,3R) enantiomer from the (2S,3S) enantiomer requires a chiral acid.

Reagents:

  • Crude Threo-2-Phenylpentan-3-amine (Free base)

  • (+)-L-Tartaric Acid (Resolving Agent)

  • Ethanol/Water (95:5)

Protocol:

  • Complexation: Dissolve the amine (10g) and (+)-L-Tartaric acid (1 eq) in boiling Ethanol/Water.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (2R,3R)-amine-(+)-tartrate salt is typically less soluble and will crystallize first.

  • Validation (The "Check"): Filter the crystals. Recrystallize once more.

  • Liberation: Treat the salt with 2M NaOH and extract with ether. Evaporate to yield the optically pure free base.

  • Confirmation: Measure melting point. A sharp MP (158-160°C for HCl salt) indicates high optical purity (>98% ee).

Mechanism of Action: The "Threo" Advantage

The enhanced performance of the (2R,3R) enantiomer is due to its specific topology within the Monoamine Transporter (MAT) binding site. The erythro isomers suffer from steric clashing between the C2-Phenyl ring and the transporter's transmembrane helices when the amine is anchored.

MOA Drug (2R,3R)-Ligand Site Orthosteric Binding Site (DAT/NET) Drug->Site Ionic Bond (Asp79) Drug->Site Pi-Pi Stacking (Phe) Binding Stable Complex (Inhibits Reuptake) Site->Binding Signal Increased Synaptic DA/NE Levels Binding->Signal Erythro_Drug Erythro-Ligand Erythro_Drug->Site Weak Interaction Clash Steric Clash (Reduced Affinity) Erythro_Drug->Clash Phenyl Misalignment Clash->Binding Blocked

Caption: Mechanistic basis for the superior affinity of the (2R,3R) enantiomer compared to the erythro isomer.

References

  • PubChem. (2025). 2-Phenylpentan-3-amine hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporter Substrates and Ligands: Structure-Activity Relationships. Pharmacology & Therapeutics. (Contextual SAR for phenethylamines). [Link]

  • Nichols, D. E. (2018). Structure-activity relationships of phenethylamine derivatives. In Amphetamines and Derivatives (pp. 1-25). (Foundational text on alpha/beta substitution effects). [Link]

Sources

Comparative

Independent verification of the pharmacological profile of 2-Phenylpentan-3-amine hydrochloride

An Independent Guide to the Pharmacological Verification of 2-Phenylpentan-3-amine Hydrochloride Introduction: Unveiling the Profile of a Novel Phenethylamine Derivative 2-Phenylpentan-3-amine hydrochloride is a phenethy...

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Guide to the Pharmacological Verification of 2-Phenylpentan-3-amine Hydrochloride

Introduction: Unveiling the Profile of a Novel Phenethylamine Derivative

2-Phenylpentan-3-amine hydrochloride is a phenethylamine derivative structurally related to well-characterized psychostimulants such as amphetamine. Its core structure, featuring a phenyl ring attached to an amino-alkane chain, suggests a potential interaction with the monoaminergic systems in the central nervous system.[1] Amphetamine-type stimulants (ATS) typically exert their effects by acting as substrates for monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—leading to the release of these neurotransmitters.[1][2] Many also show activity as agonists at the trace amine-associated receptor 1 (TAAR1), a key modulator of monoaminergic activity.[3][4]

Given the subtle structural modifications compared to amphetamine (a pentan-3-amine side chain versus a propan-2-amine side chain), a comprehensive and independent verification of its pharmacological profile is warranted. This guide provides a detailed framework for researchers to systematically characterize the in vitro and in vivo pharmacology of 2-Phenylpentan-3-amine, comparing its potential profile against established reference compounds. The protocols described herein are designed to be self-validating, incorporating standard controls and methodologies widely accepted in the field of neuropharmacology.

Part 1: In Vitro Characterization – Transporter and Receptor Interactions

The initial phase of characterization focuses on quantifying the interaction of 2-Phenylpentan-3-amine with its primary molecular targets. These assays are fundamental for establishing its mechanism of action, potency, and selectivity.

Monoamine Transporter Activity: Uptake and Release Assays

The hallmark of most psychostimulants is their potent interaction with DAT and NET.[5] We must determine whether 2-Phenylpentan-3-amine acts as an uptake inhibitor (like cocaine) or a substrate that induces transporter-mediated release (like amphetamine). This is a critical mechanistic distinction.

Causality Behind Experimental Choices: Synaptosomes, which are resealed nerve terminals isolated from specific brain regions, provide an ideal ex vivo system. They retain functional transporters in their native membrane environment.[5] Using radiolabeled substrates ([³H]dopamine, [³H]norepinephrine) allows for the direct measurement of transporter function. Comparing the compound's ability to inhibit uptake versus its ability to stimulate efflux provides a clear mechanistic classification.

Experimental Protocol: Synaptosome Preparation and Neurotransmitter Release Assay

  • Synaptosome Preparation:

    • Homogenize fresh rat striatum (for DAT) or whole brain minus striatum (for NET/SERT) in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Pellet the synaptosomes from the supernatant by centrifuging at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the synaptosomal pellet in a Krebs-based physiological buffer for use in assays.

  • Transporter Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with varying concentrations of 2-Phenylpentan-3-amine hydrochloride or reference compounds (d-amphetamine, cocaine) for 10 minutes at 37°C.

    • Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., 5 nM [³H]dopamine for DAT assays).[5] To ensure transporter selectivity, include unlabeled blockers for competing transporters (e.g., desipramine to block NET during the DAT assay).

    • Terminate the reaction after a short incubation (e.g., 5 minutes) by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity trapped within the synaptosomes using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of drug that inhibits 50% of specific uptake).

  • Transmitter Release Assay:

    • Pre-load synaptosomes by incubating them with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for 30 minutes at 37°C.

    • Wash the synaptosomes via centrifugation or filtration to remove excess external radioligand.

    • Resuspend the loaded synaptosomes in fresh buffer and aliquot them onto a filter-based superfusion apparatus.

    • Collect baseline fractions of buffer to measure basal efflux.

    • Expose the synaptosomes to varying concentrations of 2-Phenylpentan-3-amine or reference compounds and continue collecting fractions.

    • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

    • Calculate the amount of release as a percentage of total radioactivity and determine the EC50 value (the concentration of drug that produces 50% of the maximal release effect).

Workflow for In Vitro Transporter Assays

G cluster_prep Synaptosome Preparation cluster_uptake Uptake Inhibition Assay cluster_release Transmitter Release Assay prep1 Homogenize Brain Tissue (e.g., Rat Striatum) prep2 Low-Speed Centrifugation (Remove Debris) prep1->prep2 prep3 High-Speed Centrifugation (Pellet Synaptosomes) prep2->prep3 prep4 Resuspend in Buffer prep3->prep4 uptake1 Pre-incubate Synaptosomes with Test Compound prep4->uptake1 release1 Pre-load Synaptosomes with [3H]Neurotransmitter prep4->release1 uptake2 Add [3H]Neurotransmitter uptake1->uptake2 uptake3 Rapid Filtration & Washing uptake2->uptake3 uptake4 Scintillation Counting uptake3->uptake4 uptake5 Calculate IC50 uptake4->uptake5 release2 Superfusion & Baseline Fraction Collection release1->release2 release3 Apply Test Compound release2->release3 release4 Collect Experimental Fractions release3->release4 release5 Calculate EC50 release4->release5

Caption: Workflow for assessing monoamine transporter activity.

Predicted and Comparative Data for Transporter Activity

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT Release EC50 (nM)
2-Phenylpentan-3-amine HCl To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined
d-Amphetamine40 - 807 - 151000 - 300020 - 50
Cocaine150 - 300300 - 500200 - 400>10,000 (Blocker)
Methylphenidate50 - 10020 - 40>5000>10,000 (Blocker)
(Note: Literature values for reference compounds can vary based on experimental conditions. The data presented are representative ranges.)
Receptor Binding Assays

To ensure target selectivity and identify potential off-target effects, it is crucial to screen 2-Phenylpentan-3-amine against a panel of CNS receptors. Key targets include adrenergic, dopaminergic, and serotonergic receptors, as well as TAAR1.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing hTAAR1 or hD2 receptors) or prepared rat brain membranes.[6][7]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Nα-methylhistamine for H3 receptors, [³H]-raclopride for D2 receptors), and varying concentrations of 2-Phenylpentan-3-amine.

  • Incubation: Incubate the plates at a specified temperature for a set time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand. Calculate specific binding and determine the Ki (inhibitory constant) of 2-Phenylpentan-3-amine by competitive binding analysis.

Logical Flow of Receptor Screening

G cluster_primary Primary Targets cluster_secondary Secondary/Off-Targets compound 2-Phenylpentan-3-amine HCl TAAR1 TAAR1 compound->TAAR1 High Affinity (Predicted) DAT DAT compound->DAT High Affinity (Predicted) NET NET compound->NET High Affinity (Predicted) D2R Dopamine D2 compound->D2R Low Affinity (Predicted) Alpha_AR α-Adrenergic compound->Alpha_AR Low Affinity (Predicted) Beta_AR β-Adrenergic compound->Beta_AR Low Affinity (Predicted) SERT SERT compound->SERT Low Affinity (Predicted)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpentan-3-amine hydrochloride
Reactant of Route 2
2-Phenylpentan-3-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.